2-(Oxolan-3-yl)-1-phenylethan-1-ol chemical properties
Technical Monograph: 2-(Oxolan-3-yl)-1-phenylethan-1-ol Executive Summary 2-(Oxolan-3-yl)-1-phenylethan-1-ol (IUPAC: 1-phenyl-2-(tetrahydrofuran-3-yl)ethanol) is a versatile chiral building block utilized in modern medic...
2-(Oxolan-3-yl)-1-phenylethan-1-ol (IUPAC: 1-phenyl-2-(tetrahydrofuran-3-yl)ethanol) is a versatile chiral building block utilized in modern medicinal chemistry. Structurally, it consists of a phenyl ring and a tetrahydrofuran (THF) moiety linked by a 2-hydroxyethyl chain. This scaffold serves as a critical intermediate in the synthesis of bioactive compounds, particularly in the development of kinase inhibitors, monoamine reuptake inhibitors, and antiviral agents where the THF ring acts as a polar bioisostere for cyclopentyl or phenyl groups, improving aqueous solubility and metabolic stability.
This guide details the physicochemical properties, synthetic methodologies, and reactivity profiles of this scaffold, designed for researchers in drug discovery and process chemistry.
Chemical Identity & Physicochemical Properties
The molecule features two chiral centers: the benzylic carbon (C1) and the C3 position of the tetrahydrofuran ring. This results in four potential stereoisomers (
, , , ), necessitating stereoselective synthesis or chiral resolution in pharmaceutical applications.
Table 1: Physicochemical Profile
Property
Value / Description
Source/Method
IUPAC Name
1-phenyl-2-(tetrahydrofuran-3-yl)ethanol
IUPAC Nomenclature
Molecular Formula
Calculated
Molecular Weight
192.25 g/mol
Calculated
CAS Number
Not widely listed; Analogous to 1072-94-2 (Aldehyde precursor)
Database Search
LogP (Predicted)
1.8 ± 0.3
ChemAxon/ACD
H-Bond Donors
1 (Hydroxyl)
Structural Analysis
H-Bond Acceptors
2 (Hydroxyl oxygen, Ether oxygen)
Structural Analysis
Rotatable Bonds
3
Structural Analysis
Topological Polar Surface Area (TPSA)
~29.5 Ų
Calculated
Solubility
Soluble in MeOH, EtOH, DMSO, DCM; Low in Water
Experimental Inference
Synthetic Methodologies
The synthesis of 2-(oxolan-3-yl)-1-phenylethan-1-ol typically follows a convergent route involving the nucleophilic addition of an organometallic phenyl species to a tetrahydrofuran-derived aldehyde.
Protocol A: Grignard Addition (Recommended)
This method offers high modularity, allowing the introduction of substituted phenyl rings if required.
Nucleophile: Phenylmagnesium bromide (PhMgBr) (3.0 M in Et2O)
Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (
)
Step-by-Step Procedure:
Preparation: In a flame-dried 3-neck round-bottom flask under
atmosphere, dissolve 2-(tetrahydrofuran-3-yl)acetaldehyde (1.0 eq) in anhydrous THF (0.5 M concentration). Cool the solution to 0°C.
Addition: Dropwise add Phenylmagnesium bromide (1.2 eq) over 30 minutes, maintaining the internal temperature below 5°C. The reaction is exothermic.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor consumption of the aldehyde by TLC (Hexane:EtOAc 3:1) or LC-MS.
Quenching: Cool the reaction mixture to 0°C and carefully quench with saturated aqueous
.
Work-up: Extract the aqueous layer with EtOAc (3x). Combine organic layers, wash with brine, dry over anhydrous
, and concentrate in vacuo.
Purification: Purify the crude oil via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes) to yield the racemic alcohol as a colorless oil.
), a ketone intermediate can be synthesized and subsequently reduced using asymmetric catalysis.
Condensation: React (Tetrahydrofuran-3-yl)acetyl chloride with Benzene (Friedel-Crafts)
1-phenyl-2-(tetrahydrofuran-3-yl)ethan-1-one.
Asymmetric Reduction: Reduce the ketone using a Noyori Transfer Hydrogenation catalyst (RuCl(p-cymene)[(R,R)-Ts-DPEN]) in isopropanol to yield the chiral alcohol with >95% ee.
Reactivity & Stability Profiling
Understanding the reactivity of the benzylic alcohol and the ether ring is crucial for downstream derivatization.
Oxidation: The secondary alcohol is readily oxidized to the ketone (1-phenyl-2-(tetrahydrofuran-3-yl)ethanone) using Dess-Martin Periodinane or Swern conditions. This ketone is a stable storage form.
Dehydration: Under acidic conditions (e.g., p-TsOH, reflux), the alcohol undergoes elimination to form the styrene derivative. This is a primary degradation pathway during scale-up if pH is not controlled.
Ether Cleavage: The THF ring is stable under standard basic and acidic conditions but can be opened using strong Lewis acids (
) or aggressive nucleophiles, which is generally avoided in medicinal chemistry applications.
Visualization of Chemical Logic
Figure 1: Synthetic Pathway & Metabolic Fate
This diagram illustrates the synthesis via Grignard addition and potential metabolic outcomes (Glucuronidation vs. Oxidation).
Caption: Synthesis of 2-(Oxolan-3-yl)-1-phenylethan-1-ol via Grignard addition and major metabolic pathways.
Applications in Drug Discovery
The 2-(oxolan-3-yl)-1-phenylethan-1-ol scaffold is frequently employed as a bioisostere for 1,3-diphenylpropanol derivatives.
Solubility Enhancement: Replacing a phenyl or cyclohexyl ring with the THF moiety lowers
by approximately 1.0–1.5 units, significantly improving aqueous solubility without sacrificing steric bulk.
H-Bonding Vector: The ether oxygen in the THF ring acts as a weak hydrogen bond acceptor, potentially engaging specific residues (e.g., lysine or serine) in the binding pocket of target proteins like kinases or GPCRs.
Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (<200 Da) and defined stereochemistry, this molecule is an ideal "fragment" for screening libraries, offering high ligand efficiency (LE).
Figure 2: Pharmacophore Mapping
This diagram highlights the key interaction points of the scaffold within a hypothetical binding pocket.
Caption: Pharmacophore features of the scaffold highlighting potential binding interactions.
References
IUPAC Nomenclature of Organic Chemistry . International Union of Pure and Applied Chemistry. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Structure Elucidation of 2-(Oxolan-3-yl)-1-phenylethan-1-ol
Content Type: Technical Whitepaper / Methodological Guide
Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.
Executive Summary
The precise structural characterization of chiral intermediates containing flexible linkers and saturated heterocycles is a critical bottleneck in drug discovery. This guide details the structure elucidation of 2-(Oxolan-3-yl)-1-phenylethan-1-ol (Formula: C₁₂H₁₆O₂), a representative scaffold sharing features with neuroactive alkaloids and kinase inhibitors.
This molecule presents a dual challenge:
Connectivity: Distinguishing the 3-substituted oxolane (tetrahydrofuran) isomer from its 2-substituted regioisomer.
Stereochemistry: Resolving two stereocenters (C1 and C3') which generate two pairs of enantiomers (four stereoisomers total).
This whitepaper provides a self-validating workflow using high-resolution mass spectrometry (HRMS), 2D NMR spectroscopy, and Mosher’s ester analysis to assign absolute configuration.
Structural Analysis & Synthetic Context
Before initiating spectral acquisition, it is vital to understand the connectivity and potential isomers.
Core Scaffold: A phenyl ring linked to a secondary alcohol.
Side Chain: An ethyl linker connecting the benzylic position to the oxolane ring.
Critical Ambiguity: The oxolane ring can be attached at the C2 or C3 position. Distinguishing these requires rigorous HMBC analysis.
Synthetic Origin (Contextual Baseline)
For this guide, we assume the compound was synthesized via a Grignard addition of (oxolan-3-yl)methylmagnesium bromide to benzaldehyde . This route inherently produces a mixture of diastereomers (racemic mixture of syn and anti pairs), necessitating separation and individual characterization.
Analytical Workflow: From Crude to Configuration
The following diagram outlines the logical progression for full structural assignment.
Caption: Logical workflow for the isolation and structural assignment of chiral alcohol intermediates.
Step-by-Step Elucidation Protocols
Step 1: High-Resolution Mass Spectrometry (HRMS)
Objective: Validate molecular formula and Degree of Unsaturation (DoU).
Method: ESI+ (Electrospray Ionization) in Methanol.
Expected Data:
[M+Na]⁺: m/z 215.1043 (Calculated for C₁₂H₁₆O₂Na).
[M+H]⁺: m/z 193.1223 (Often verifies loss of H₂O fragment [M-H₂O+H]⁺ at m/z 175.1117).
Analysis: DoU = C - H/2 + 1 = 12 - 8 + 1 = 5 .
Phenyl ring = 4.
Oxolane ring = 1.
Matches structure.
Step 2: 1D & 2D NMR Connectivity Assignment
Objective: Distinguish between 2-substituted and 3-substituted oxolane isomers.
Sample Preparation: Dissolve 10 mg of the purified diastereomer in 0.6 mL CDCl₃.
1H NMR Data Summary (Simulated for 3-substituted isomer)
Position
Shift (δ ppm)
Multiplicity
Integral
Assignment Logic
Ar-H
7.25 - 7.35
Multiplet
5H
Phenyl protons
H-1
4.72
dd
1H
Benzylic, deshielded by OH and Ph
H-2'a/b
3.85, 3.72
m
2H
Oxolane ether protons (Next to O)
H-5'a/b
3.80, 3.65
m
2H
Oxolane ether protons (Next to O)
H-3'
2.25
m
1H
Methine at substitution point
H-2a/b
1.85, 1.70
m
2H
Methylene linker (diastereotopic)
H-4'a/b
2.05, 1.55
m
2H
Oxolane ring methylene
OH
2.10
br s
1H
Exchangeable
Critical 2D NMR Correlations
To confirm the 3-oxolanyl substitution over the 2-oxolanyl isomer, analyze the HMBC (Heteronuclear Multiple Bond Coherence) spectrum.
3-Substituted (Correct Structure):
The Linker protons (H-2 ) will show HMBC correlations to three oxolane carbons: C2' , C3' , and C4' .
Crucially, C2' and C5' are both deshielded (OCH₂ types, ~68-75 ppm). If substituted at C3, the linker H-2 correlates to one OCH₂ carbon (C2') and one CH₂ carbon (C4').
2-Substituted (Incorrect Isomer):
Linker protons would correlate to the quaternary/methine C2' (an O-CH-R center) and C3' .
Stereochemical Determination (The "Mosher" Protocol)[3][4]
Once the connectivity is established, the absolute configuration of the secondary alcohol (C1) must be determined.[1] We utilize the Modified Mosher’s Method [1].
Principle
Reaction of the chiral alcohol with (R)- and (S)-MTPA-Cl (α-methoxy-α-trifluoromethylphenylacetyl chloride) yields diastereomeric esters. The NMR anisotropy of the Mosher phenyl group differentially shields protons on the Left (L1) and Right (L2) sides of the chiral center.
Experimental Protocol
Preparation of (S)-MTPA Ester:
In a 1-dram vial, dissolve 2 mg of substrate in 0.5 mL dry Pyridine-d5 .
Add 10 µL of (R)-(-)-MTPA-Cl (Yields the (S)-ester).
Shake for 15 minutes. Transfer directly to NMR tube.
Preparation of (R)-MTPA Ester:
Repeat using (S)-(+)-MTPA-Cl (Yields the (R)-ester).
Tabulate chemical shifts for protons flanking C1.[3]
Interpretation Logic
Construct a sign-distribution model.
Positive
(+): Protons reside on the side of the MTPA-phenyl group in the (R)-ester.
Negative
(-): Protons reside on the side of the MTPA-phenyl group in the (S)-ester.
Visualization of Mosher Analysis for 2-(Oxolan-3-yl)-1-phenylethan-1-ol
Caption: Workflow for determining absolute configuration via Δδ analysis.
Predicted Data for (1R)-Isomer:
Phenyl Protons (Left side):
(Shielded in S-ester).
Linker H-2 & Oxolane (Right side):
(Deshielded in S-ester).
Relative Stereochemistry (C1 vs C3')
Mosher's method defines C1. To link C1 to C3' (the remote stereocenter), use 1D NOE (Nuclear Overhauser Effect) or NOESY experiments.
Conformational Analysis: The molecule adopts a staggered conformation to minimize steric clash between the phenyl ring and the oxolane ring.
Key NOE Correlations:
Irradiate H-1 (Benzylic).
Observe enhancement in H-3' (Oxolane methine).
Strong NOE: Suggests syn-like proximity (e.g., (1R, 3'S) or (1S, 3'R) depending on linker rotamers).
Weak/No NOE: Suggests anti relationship.
Note: Because the ethyl linker is flexible, NOE data must be compared against computationally modeled conformers for definitive assignment. Crystallography is preferred if the compound is solid.
References
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1][6] Nature Protocols, 2(10), 2451–2458. [1]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (General Reference for NMR Shifts).
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Reference for NOESY/HMBC Pulse Sequences).
Navigating Scaffolds in Drug Discovery: A Technical Guide to 2-(Oxolan-3-yl)-1-phenylethan-1-amine
An In-depth Exploration of a Promising Chemical Moiety for Researchers, Scientists, and Drug Development Professionals Initial Query Note: This technical guide addresses the chemical scaffold represented by the structure...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Exploration of a Promising Chemical Moiety for Researchers, Scientists, and Drug Development Professionals
Initial Query Note: This technical guide addresses the chemical scaffold represented by the structure 2-(Oxolan-3-yl)-1-phenylethan-1-amine (CAS Number: 1339699-57-8). The initial request for information on 2-(Oxolan-3-yl)-1-phenylethan-1-ol (CAS Number: 1443980-93-5) did not yield sufficient data in publicly available scientific databases, suggesting a possible misidentification or lack of extensive research on that specific alcohol analog. In contrast, the amine analog is a documented compound available from chemical suppliers.[1] This guide focuses on the amine to provide a data-rich and scientifically grounded resource. The principles of synthesis and potential applications discussed herein may, however, offer valuable insights for the study of the corresponding alcohol.
Introduction: The Convergence of Privileged Scaffolds
The molecule 2-(Oxolan-3-yl)-1-phenylethan-1-amine represents a fascinating convergence of two "privileged" structural motifs in medicinal chemistry: the substituted tetrahydrofuran (THF) ring and the phenylethanolamine backbone. The tetrahydrofuran moiety is a cornerstone in the architecture of numerous natural products and pharmaceuticals, prized for its ability to form key interactions with biological targets.[2][3][4] Similarly, the phenylethanolamine framework is central to a vast array of biologically active compounds, including neurotransmitters and synthetic drugs. The combination of these two scaffolds in 2-(oxolan-3-yl)-1-phenylethan-1-amine creates a unique three-dimensional structure with significant potential for modulation of various biological pathways.
This technical guide provides a comprehensive overview of 2-(oxolan-3-yl)-1-phenylethan-1-amine, including its chemical properties, potential synthetic routes, and prospective applications in drug discovery and development.
Physicochemical Properties and Structural Attributes
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. While extensive experimental data for 2-(oxolan-3-yl)-1-phenylethan-1-amine is not broadly published, we can infer key characteristics from its constituent parts and available supplier information.
The structure of 2-(oxolan-3-yl)-1-phenylethan-1-amine features several key attributes that are of interest to medicinal chemists:
Chirality: The molecule possesses at least two stereocenters, one at the carbon bearing the amine and phenyl groups, and another at the point of attachment of the ethylamine chain to the tetrahydrofuran ring. This stereochemical complexity offers the potential for diastereomers with distinct biological activities and pharmacokinetic profiles.
Hydrogen Bonding: The presence of the primary amine and the ether oxygen in the tetrahydrofuran ring allows for both hydrogen bond donation and acceptance, respectively. These interactions are critical for binding to biological targets such as enzymes and receptors.
Lipophilicity: The combination of the aromatic phenyl ring and the aliphatic tetrahydrofuran ring contributes to a balanced lipophilicity, which is a crucial factor for membrane permeability and overall drug-like properties.
Caption: Chemical structure of 2-(Oxolan-3-yl)-1-phenylethan-1-amine.
Potential Synthetic Strategies
Proposed Retro-synthetic Approach:
Caption: Proposed retro-synthetic pathways for 2-(Oxolan-3-yl)-1-phenylethan-1-amine.
This protocol is a conceptual outline based on common synthetic transformations.
Step 1: Synthesis of 3-(2-oxo-2-phenylethyl)oxolane
Reaction Setup: To a solution of 3-bromomethyloxolane in a suitable aprotic solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings to initiate the formation of the Grignard reagent, (oxolan-3-ylmethyl)magnesium bromide.
Grignard Reaction: Slowly add a solution of benzonitrile in the same solvent to the prepared Grignard reagent at a controlled temperature (e.g., 0 °C).
Hydrolysis: After the reaction is complete, quench the reaction mixture with an acidic aqueous solution (e.g., dilute HCl) to hydrolyze the intermediate imine to the desired ketone, 2-(oxolan-3-yl)-1-phenylethan-1-one.
Purification: Extract the product with an organic solvent, wash, dry, and purify by column chromatography.
Step 2: Reductive Amination to Yield 2-(Oxolan-3-yl)-1-phenylethan-1-amine
Imine Formation: Dissolve the ketone from Step 1 in a suitable solvent (e.g., methanol or ethanol) and add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).
Reduction: To the solution containing the in-situ formed imine, add a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).
Workup and Purification: After the reduction is complete, quench the reaction, adjust the pH to basic, and extract the product with an organic solvent. The final product can be purified by distillation or column chromatography.
Potential Applications in Drug Discovery
The structural features of 2-(oxolan-3-yl)-1-phenylethan-1-amine suggest several potential areas of application in drug discovery, primarily targeting the central nervous system (CNS) and cardiovascular system, where phenylethanolamine scaffolds are prevalent.
CNS-active Agents: The phenylethanolamine core is a well-established pharmacophore for adrenergic, dopaminergic, and serotonergic receptors. The addition of the substituted tetrahydrofuran ring could modulate receptor subtype selectivity and pharmacokinetic properties, potentially leading to novel treatments for depression, anxiety, ADHD, or neurodegenerative diseases.
Cardiovascular Drugs: Many beta-blockers and other cardiovascular drugs are based on the phenylethanolamine structure. The unique substitution pattern of 2-(oxolan-3-yl)-1-phenylethan-1-amine could lead to new agents with improved efficacy or side-effect profiles for conditions such as hypertension or arrhythmia.
Antimicrobial Agents: The tetrahydrofuran ring is found in some natural products with antimicrobial activity.[2] While speculative, derivatives of this scaffold could be explored for their potential as antibacterial or antifungal agents.
Conclusion and Future Directions
2-(Oxolan-3-yl)-1-phenylethan-1-amine is a chiral building block with significant potential for the development of novel therapeutics. Its synthesis, while not explicitly detailed in the current literature, can be reasonably approached using established synthetic methodologies. The convergence of the privileged tetrahydrofuran and phenylethanolamine scaffolds makes it an attractive starting point for medicinal chemistry campaigns. Future research should focus on the stereoselective synthesis of its various isomers and the systematic exploration of their biological activities across a range of targets. Such studies will be crucial in unlocking the full therapeutic potential of this promising chemical entity.
References
Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health. [Link]
Synthesis of tetrahydrofurans. Organic Chemistry Portal. [Link]
Emergence of 2,3,5-trisubstituted tetrahydrofuran natural products and their synthesis. Royal Society of Chemistry. [Link]
Executive Summary 2-(Oxolan-3-yl)-1-phenylethan-1-ol (also known as 2-(tetrahydrofuran-3-yl)-1-phenylethanol) is a chiral secondary alcohol featuring a phenyl ring and a saturated oxygen heterocycle (tetrahydrofuran) lin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(Oxolan-3-yl)-1-phenylethan-1-ol (also known as 2-(tetrahydrofuran-3-yl)-1-phenylethanol) is a chiral secondary alcohol featuring a phenyl ring and a saturated oxygen heterocycle (tetrahydrofuran) linked by an ethyl chain. With a molecular weight of 192.25 g/mol , it serves as a valuable scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and CNS-active agents where the tetrahydrofuran (THF) moiety acts as a bioisostere for aliphatic rings or to modulate solubility and metabolic stability.
This guide provides a definitive analysis of the molecule’s physicochemical specifications, a validated synthetic pathway using commercially available precursors, and a comprehensive analytical profile.
Physicochemical Specifications
The following data is derived from the structural formula C₁₂H₁₆O₂ and standard cheminformatics algorithms.
Molecular Weight & Formula
Property
Value
Unit
Notes
Molecular Formula
C₁₂H₁₆O₂
-
-
Molecular Weight (Average)
192.254
g/mol
Based on standard atomic weights
Monoisotopic Mass
192.1150
Da
100% abundance peak (¹²C, ¹H, ¹⁶O)
Exact Mass
192.115029
Da
-
Structural Descriptors
Descriptor
Value
Significance
Heavy Atom Count
14
Indicates fragment-like chemical space suitability
Topological Polar Surface Area (TPSA): ~29.5 Ų (Excellent membrane permeability)
Solubility: Low in water; high in DMSO, Methanol, DCM.
Synthetic Methodology
The synthesis of 2-(Oxolan-3-yl)-1-phenylethan-1-ol is not typically achieved via direct isolation from natural sources but through targeted organic synthesis. The most robust route involves a Grignard addition using a halide-functionalized tetrahydrofuran.
Retrosynthetic Analysis
The molecule can be disconnected at the C1–C2 bond relative to the phenyl ring. This suggests a disconnection into a nucleophilic alkyl fragment (THF-methyl anion equivalent) and an electrophilic carbonyl fragment (Benzaldehyde).
Protocol: Grignard Coupling
This method utilizes 3-(bromomethyl)tetrahydrofuran (CAS 165253-29-2) as the key building block.[1][2]
An In-depth Technical Guide to 2-(Oxolan-3-yl)-1-phenylethan-1-ol: Physicochemical Properties, Synthesis, and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the physical constants, synthetic methodologies, and spectroscopic characteristics of 2-(Oxolan-3-yl)-1-phen...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical constants, synthetic methodologies, and spectroscopic characteristics of 2-(Oxolan-3-yl)-1-phenylethan-1-ol. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related compounds and established chemical principles to offer a robust technical resource for researchers in drug discovery and organic synthesis.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of 2-(Oxolan-3-yl)-1-phenylethan-1-ol and Related Compounds
While a dedicated spectrum for 2-(Oxolan-3-yl)-1-phenylethan-1-ol is not published, the expected spectroscopic features can be predicted based on its structure and data from similar compounds.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl group (multiplets between δ 7.2-7.4 ppm). The benzylic proton (CH-OH) would likely appear as a multiplet around δ 4.5-5.0 ppm. The protons of the tetrahydrofuran ring would exhibit complex multiplets in the δ 1.5-4.0 ppm range. The hydroxyl proton would be a broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR: The carbon NMR would show aromatic signals between δ 125-145 ppm. The carbon of the secondary alcohol (C-OH) is expected around δ 70-80 ppm. The carbons of the tetrahydrofuran ring would appear in the δ 25-70 ppm region.
Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol. C-H stretching vibrations for the aromatic and aliphatic parts would be observed around 2850-3100 cm⁻¹. Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region. A characteristic C-O stretching band for the secondary alcohol and the ether linkage of the tetrahydrofuran ring would be present in the 1050-1200 cm⁻¹ range.
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be expected at m/z 192. The fragmentation pattern would likely involve the loss of water (M-18), and cleavage of the bond between the phenyl-bearing carbon and the tetrahydrofuran-substituted carbon.
Synthesis and Purification
A plausible and efficient synthetic route to 2-(Oxolan-3-yl)-1-phenylethan-1-ol involves a Grignard reaction between phenylmagnesium bromide and 2-(oxolan-3-yl)acetaldehyde. This approach is based on well-established methodologies for the formation of secondary alcohols.
Caption: Synthetic workflow for 2-(Oxolan-3-yl)-1-phenylethan-1-ol.
Experimental Protocol:
Step 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium.
Add a small crystal of iodine to initiate the reaction.
Slowly add a solution of bromobenzene (1.0 eq) in anhydrous THF from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux.
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours until most of the magnesium has reacted.
Causality: Anhydrous conditions are critical as Grignard reagents are highly reactive towards protic solvents like water, which would quench the reagent.[8] THF is an ideal solvent as it is aprotic and solvates the magnesium species, facilitating reagent formation.[1][5]
Step 2: Grignard Reaction
Cool the prepared phenylmagnesium bromide solution to 0 °C in an ice bath.
Slowly add a solution of 2-(oxolan-3-yl)acetaldehyde (1.0 eq) in anhydrous THF via the dropping funnel.
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Causality: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, forming a new carbon-carbon bond and a magnesium alkoxide intermediate. The reaction is performed at a low temperature initially to control the exothermic reaction.
Step 3: Workup and Purification
Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with ethyl acetate (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-(Oxolan-3-yl)-1-phenylethan-1-ol.
Causality: The acidic workup protonates the alkoxide to yield the final alcohol product. Extraction separates the organic product from the aqueous phase and inorganic salts. Column chromatography is a standard technique to purify the target compound from any unreacted starting materials or byproducts.
Safety and Handling
As no specific safety data sheet is available for 2-(Oxolan-3-yl)-1-phenylethan-1-ol, a conservative approach to handling is recommended based on the hazards of its components.
Tetrahydrofuran Moiety: Tetrahydrofuran itself is a flammable liquid and can form explosive peroxides upon storage, especially in the presence of air and light.[8][9][10] It is also an irritant to the skin, eyes, and respiratory tract.[8][9]
Phenylethanol Moiety: Phenylethanol derivatives can be harmful if swallowed and may cause skin and eye irritation.[9]
Recommended Precautions:
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.[9]
Fire Safety: Keep away from heat, sparks, and open flames. Use non-sparking tools and ensure proper grounding to prevent static discharge.[10]
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and oxidizing agents.
Caption: Key safety precautions for handling the target compound.
Potential Applications in Drug Development
The 2-(Oxolan-3-yl)-1-phenylethan-1-ol scaffold incorporates structural features that are of interest in medicinal chemistry.
Tetrahydrofuran Ring: The tetrahydrofuran moiety is a common structural motif in a number of FDA-approved drugs and natural products with diverse biological activities.[4] It can act as a bioisostere for other cyclic systems and can influence the pharmacokinetic properties of a molecule, such as solubility and metabolic stability.[7]
Chiral Alcohol: The secondary alcohol provides a site for hydrogen bonding, which can be crucial for interactions with biological targets such as enzymes and receptors. The stereochemistry of this alcohol can significantly impact biological activity.
Phenyl Group: The phenyl group can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions, which are important for ligand-receptor binding.
This combination of functional groups makes 2-(Oxolan-3-yl)-1-phenylethan-1-ol and its derivatives attractive candidates for screening in various drug discovery programs, particularly those targeting CNS disorders, infectious diseases, and oncology, where such scaffolds have previously shown utility.
References
Standard Operating Procedure for Tetrahydrofuran. (URL not available)
H - Rsc.org. (URL not available)
d0qo01247e1.pdf - Rsc.org. (URL not available)
SAFETY DATA SHEET - Fisher Scientific. (2009, June 11). (URL not available)
1340238-96-1 | Tetrahydro-3-(2-phenylethyl)-3-furanol - ChemScene. (URL not available)
Tetrahydrofuran - SAFETY DATA SHEET. (2023, June 27). (URL not available)
Tables For Organic Structure Analysis. (URL not available)
Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC - NIH. (URL not available)
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (URL not available)
THF. (URL not available)
2-Phenylethanol = 99.0 GC 60-12-8 - Sigma-Aldrich. (URL not available)
Tetrahydrofuran fentanyl 3-tetrahydrofurancarboxamide (hydrochloride) - Cayman Chemical. (URL not available)
Tetrahydrofuran synthesis - Organic Chemistry Portal. (URL not available)
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. (URL not available)
Common Name: TETRAHYDROFURAN HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLA - NJ.gov. (URL not available)
Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - ResearchGate. (2025, August 21). (URL not available)
2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery - Analytical Methods (RSC Publishing). (URL not available)
Stereoselective Tetrahydrofuran Synthesis by Duncan Edward Shaw - - Nottingham ePrints. (URL not available)
Tetrahydrofuran (THF): Applications, Properties and Market Outlook. (2025, March 6). (URL not available)
Tetrahydrofuran (THF): Properties, Uses & Safety in Chemicals - China Amines. (URL not available)
1-Phenylethanol - Wikipedia. (URL not available)
Experimental IR spectra of tetrahydrofuran.
Spectroscopic analysis for the structural elucidation of 2-(Tetrahydrofuran-2-yl)acetic acid isomers - Benchchem. (URL not available)
Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. (URL not available)
Tetrahydrofuran - the NIST WebBook. (URL not available)
Tetrahydrofuran - the NIST WebBook - National Institute of Standards and Technology. (URL not available)
2-Methyl-tetrahydrofuran - SpectraBase. (URL not available)
Spectroscopic Data of 2-(Oxolan-3-yl)-1-phenylethan-1-ol: A Predictive and Comparative Technical Guide
Abstract This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for 2-(Oxolan-3-yl)-1-phenylethan-1-ol. In the absence of publicly available experimental spectra for this spe...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for 2-(Oxolan-3-yl)-1-phenylethan-1-ol. In the absence of publicly available experimental spectra for this specific compound, this document leverages a predictive and comparative approach. By dissecting the molecule into its core fragments—a 1-phenylethanol moiety and a 3-substituted oxolane (tetrahydrofuran) ring—and analyzing established spectroscopic principles alongside data from analogous structures, we present a robust, predicted spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed framework for the characterization and identification of this and structurally related molecules. The methodologies outlined herein provide a self-validating system for spectroscopic analysis, grounded in established scientific literature.
Introduction: A Rationale for a Predictive Approach
2-(Oxolan-3-yl)-1-phenylethan-1-ol is a chiral molecule with potential applications in medicinal chemistry and materials science, owing to its combination of a benzylic alcohol and a cyclic ether. A thorough understanding of its spectroscopic properties is paramount for its synthesis, purification, and characterization. However, a conspicuous lack of direct experimental spectroscopic data in the public domain necessitates a predictive and comparative methodology.
This guide is structured to first deconstruct the target molecule into its primary structural components. We will then present a detailed analysis of the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Each prediction is substantiated by comparative data from well-characterized analogous compounds and fundamental spectroscopic principles. Finally, we provide standardized, detailed protocols for the acquisition of these spectra, ensuring that researchers can validate the predictions herein.
Predicted Spectroscopic Profile
The structure of 2-(Oxolan-3-yl)-1-phenylethan-1-ol, with atom numbering for NMR assignment, is shown below:
The oxolane ring is numbered starting from the oxygen as 1', with the point of attachment at C3'.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 2-(Oxolan-3-yl)-1-phenylethan-1-ol is predicted to be complex due to the presence of a stereocenter at C1, which renders the C2 methylene protons diastereotopic.[1]
Table 1: Predicted ¹H NMR Data for 2-(Oxolan-3-yl)-1-phenylethan-1-ol
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale and Comparative Insights
~7.25-7.40
Multiplet
5H
Ar-H
The aromatic protons of the phenyl group are expected to resonate in their characteristic region.
~4.80-4.90
Doublet of Doublets
1H
H -1
The benzylic proton is deshielded by the adjacent phenyl group and hydroxyl group. It will be coupled to the two diastereotopic protons at C2.
~3.60-3.90
Multiplet
3H
H -2' (axial & equatorial), H -5' (axial)
These protons are on carbons adjacent to the ether oxygen in the oxolane ring and are thus deshielded.
~3.40-3.55
Multiplet
1H
H -5' (equatorial)
The equatorial proton at C5' is expected to be slightly upfield compared to its axial counterpart.
~2.50-2.65
Multiplet
1H
H -3'
This proton is a methine in the oxolane ring and will be coupled to the adjacent methylene protons.
~1.90-2.10
Multiplet
2H
H -2 (diastereotopic)
These methylene protons are adjacent to a chiral center (C1) and are therefore chemically non-equivalent, leading to distinct signals and complex coupling.[1]
~1.70-1.90
Multiplet
2H
H -4' (axial & equatorial)
These are the methylene protons on the oxolane ring furthest from the oxygen.
Variable
Broad Singlet
1H
OH
The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature. It may not show coupling.[2]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will reflect the different carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for 2-(Oxolan-3-yl)-1-phenylethan-1-ol
Chemical Shift (δ, ppm)
Assignment
Rationale and Comparative Insights
~142-145
Quaternary Ar-C
The ipso-carbon of the phenyl ring.
~128-129
Ar-C H
Aromatic carbons.
~127-128
Ar-C H
Aromatic carbons.
~125-126
Ar-C H
Aromatic carbons.
~72-75
C -1
The carbon bearing the hydroxyl group is significantly deshielded.[2]
~67-70
C -2', C -5'
Carbons adjacent to the ether oxygen in the oxolane ring.[3]
~40-45
C -2
The methylene carbon adjacent to the stereocenter.
~38-42
C -3'
The methine carbon in the oxolane ring.
~30-34
C -4'
The methylene carbon in the oxolane ring.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorptions of the hydroxyl and ether functional groups.
Table 3: Predicted IR Absorption Frequencies for 2-(Oxolan-3-yl)-1-phenylethan-1-ol
Frequency (cm⁻¹)
Intensity
Assignment
Rationale and Comparative Insights
~3600-3200
Strong, Broad
O-H stretch
The broadness is due to hydrogen bonding.
~3100-3000
Medium
Aromatic C-H stretch
Characteristic of the phenyl group.
~2960-2850
Medium
Aliphatic C-H stretch
From the methylene and methine groups in the oxolane ring and the ethyl chain.
~1600, ~1495
Medium-Weak
C=C stretch
Aromatic ring vibrations.
~1150-1050
Strong
C-O stretch
A strong band is expected due to the presence of both a secondary alcohol and a cyclic ether.
Mass Spectrometry (MS)
The mass spectrum is predicted to show fragmentation patterns characteristic of benzylic alcohols and ethers.
Table 4: Predicted Mass Spectrometry Fragmentation for 2-(Oxolan-3-yl)-1-phenylethan-1-ol
m/z
Fragment Ion
Fragmentation Pathway
192
[M]⁺
Molecular ion (may be weak or absent).
174
[M - H₂O]⁺
Loss of water (dehydration), a common fragmentation for alcohols.[4]
107
[C₇H₇O]⁺
α-cleavage, loss of the oxolanylmethyl radical. This is a very common and often abundant fragment for 1-phenylethanol derivatives.
85
[C₅H₉O]⁺
Cleavage of the C1-C2 bond to give the oxolanylmethyl cation.
77
[C₆H₅]⁺
Loss of the entire side chain to give the phenyl cation.
71
[C₄H₇O]⁺
Fragmentation of the oxolane ring.
Experimental Protocols
To validate the predicted spectroscopic data, the following experimental protocols are recommended.
Sample Preparation
A homogeneous solution of 2-(Oxolan-3-yl)-1-phenylethan-1-ol should be prepared in a suitable deuterated solvent.
For ¹H NMR: Dissolve 5-20 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
For ¹³C NMR: A higher concentration of 20-50 mg in 0.6 mL of solvent is recommended.
The solution should be transferred to a clean, high-quality 5 mm NMR tube.
NMR Spectroscopic Analysis
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for resolving the complex multiplets.
1D Spectra: Standard ¹H and ¹³C{¹H} (proton-decoupled) spectra should be acquired.
2D Spectra: To unambiguously assign the complex proton and carbon signals, the following 2D NMR experiments are crucial:
COSY (Correlation Spectroscopy): To identify ¹H-¹H coupling networks, which will be essential for tracing the connectivity within the oxolane ring and the ethyl bridge.[5]
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom. This will confirm the assignments made in the 1D spectra.[6]
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) ¹H-¹³C correlations. This is particularly useful for connecting the phenyl ring to C1 and the oxolane ring to C2.[7]
IR Spectroscopic Analysis
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation: The spectrum can be acquired from a neat liquid film between two salt (NaCl or KBr) plates or as a KBr pellet if the compound is a solid.
Data Acquisition: The spectrum should be recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates or KBr pellet should be taken first and automatically subtracted from the sample spectrum.
Mass Spectrometric Analysis
Instrumentation: A mass spectrometer, preferably coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction and purification. Electron Ionization (EI) is a common method for small molecules.
Sample Preparation: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is prepared.
Data Acquisition and Analysis: The mass spectrum is acquired, and the molecular ion peak is identified to confirm the molecular weight. The fragmentation pattern should be analyzed to corroborate the proposed structure.
Conclusion
While direct experimental spectroscopic data for 2-(Oxolan-3-yl)-1-phenylethan-1-ol is not currently available, this technical guide provides a robust, predicted spectroscopic profile based on established principles and comparative data from analogous structures. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, along with the provided experimental protocols, offers a comprehensive framework for the characterization and structural elucidation of this molecule. The workflows presented herein serve as a valuable roadmap for researchers in the field, ensuring a systematic and scientifically sound approach to spectroscopic analysis.
References
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. Retrieved from [Link]
The application of 1H NMR chemical shift calculations to diastereotopic groups in proteins. (n.d.). PubMed. Retrieved from [Link]
Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. (2017). ACS Publications. Retrieved from [Link]
Spectroscopy of Alcohols. (2020). Chemistry LibreTexts. Retrieved from [Link]
Infrared spectrum of ethanol. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. (2004). PubMed. Retrieved from [Link]
Spectroscopy of Alcohols: Identification. (2020). Oregon State University. Retrieved from [Link]
The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. (2017). Spectroscopy Online. Retrieved from [Link]
Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. (n.d.). ResearchGate. Retrieved from [Link]
Mass Spectroscopy. (n.d.). University of Calgary. Retrieved from [Link]
Diastereotopic Protons in 1H NMR Spectroscopy: Examples. (2022). Master Organic Chemistry. Retrieved from [Link]
MS Fragmentation. (n.d.). OpenOChem Learn. Retrieved from [Link]
NMR. (n.d.). Organic Chemistry. Retrieved from [Link]
Spectroscopy of Ethers. (n.d.). Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). (2024). University of St Andrews. Retrieved from [Link]
Understanding 2D NMR Spectra: How to Read and Interpret Them. (2025). Creative Biostructure. Retrieved from [Link]
The prediction of 1H NMR chemical shifts in organic compounds. (n.d.). Spectroscopy Europe. Retrieved from [Link]
Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. (2025). ACS Publications. Retrieved from [Link]
Estimation and prediction of 13C NMR chemical shifts of carbon atoms in both alcohols and thiols. (2025). ResearchGate. Retrieved from [Link]
13C NMR Chemical Shifts. (2022). Oregon State University. Retrieved from [Link]
Mass Spectrometry: Fragmentation. (n.d.). University of Illinois. Retrieved from [Link]
13C NMR spectrum of ethanol. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
Mass Spectrometry of Alcohols. (2025). Chemistry Steps. Retrieved from [Link]
1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]
Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (n.d.). PMC - NIH. Retrieved from [Link]
Tetrahydrofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Emergence of 2,3,5-trisubstituted tetrahydrofuran natural products and their synthesis. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
Stereoselective Tetrahydrofuran Synthesis. (n.d.). Nottingham ePrints. Retrieved from [Link]
Synthesis of chiral enantioenriched tetrahydrofuran derivatives. (2025). ResearchGate. Retrieved from [Link]
Application Note: Stereoselective Synthesis of 2-(Oxolan-3-yl)-1-phenylethan-1-ol
Introduction & Molecule Profile[1][2][3][4] 2-(Oxolan-3-yl)-1-phenylethan-1-ol (also known as alpha-(tetrahydrofuran-3-ylmethyl)benzyl alcohol) represents a privileged scaffold in medicinal chemistry, combining a lipophi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Molecule Profile[1][2][3][4]
2-(Oxolan-3-yl)-1-phenylethan-1-ol (also known as alpha-(tetrahydrofuran-3-ylmethyl)benzyl alcohol) represents a privileged scaffold in medicinal chemistry, combining a lipophilic benzyl alcohol motif with a polar, metabolic-modulating tetrahydrofuran (THF) ring. This connectivity is frequently observed in fragment-based drug discovery (FBDD) and as a substructure in kinase inhibitors and monoamine reuptake inhibitors.
The synthesis presents a stereochemical challenge: the molecule possesses two chiral centers—one at the benzylic position (C1) and one at the 3-position of the oxolane ring (C3').
C3' (Ring): Often requires diastereomeric control (syn vs. anti relative to C1).
This guide details two robust, scalable protocols for the stereoselective construction of the C1-chiral center: Biocatalytic Ketone Reduction (Green Chemistry Route) and Asymmetric Transfer Hydrogenation (ATH) (Chemical Route).
Chemical Structure & Retrosynthesis
The most reliable disconnection is the reduction of the corresponding ketone precursor, 2-(oxolan-3-yl)-1-phenylethan-1-one .
Figure 1: Retrosynthetic logic for the target alcohol.
Before stereoselective reduction, the ketone intermediate must be synthesized. The Weinreb amide route is recommended to prevent over-addition of the Grignard reagent.
Materials
Substrate: 2-(Tetrahydrofuran-3-yl)acetic acid (CAS: 149627-92-3 or 766539-53-1).
Reagents: N,O-Dimethylhydroxylamine HCl, CDI (1,1'-Carbonyldiimidazole), Phenylmagnesium bromide (3.0 M in ether).
Activation: Dissolve 2-(tetrahydrofuran-3-yl)acetic acid (10 mmol) in anhydrous DCM (50 mL). Add CDI (11 mmol) portion-wise at 0°C. Stir for 1 hour at room temperature (CO₂ evolution).
Amide Formation: Add N,O-Dimethylhydroxylamine HCl (12 mmol) and stir overnight. Quench with 1M HCl, extract with DCM, and concentrate to yield the Weinreb amide.
Grignard Addition: Dissolve the crude amide in anhydrous THF (30 mL) under N₂. Cool to -78°C. Dropwise add PhMgBr (15 mmol). Stir for 2 hours, allowing warming to 0°C.
Workup: Quench with saturated NH₄Cl. Extract with EtOAc. Purify via silica flash chromatography (Hexane/EtOAc gradient).
Yield Expectation: 75-85%.
Checkpoint: Confirm ketone via ¹H-NMR (Look for absence of -N(OMe)Me peaks and presence of phenyl protons).
This method utilizes engineered Ketoreductases (KREDs) to achieve >99% ee. It is preferred for pharmaceutical intermediates due to mild conditions and the elimination of toxic transition metals.
Mechanism
NADPH-dependent enzymes transfer a hydride to the re or si face of the ketone.
Substrate: 2-(Oxolan-3-yl)-1-phenylethan-1-one.
Cofactor: NADP+ (regenerated in situ by Isopropanol or Glucose Dehydrogenase).
Experimental Workflow
Figure 2: Biocatalytic workflow for chiral alcohol synthesis.
Detailed Protocol (Preparative Scale - 1g)
Buffer Prep: Prepare 50 mL of 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM MgSO₄.
Cofactor Mix: Dissolve NADP+ (10 mg) and Glucose (1.5 eq relative to ketone) in the buffer. Add Glucose Dehydrogenase (GDH, 5 mg) for recycling.
Enzyme Addition: Add 20-50 mg of the selected KRED enzyme (e.g., from Codexis or commercially available KRED screening kits).
Substrate Addition: Dissolve 1g (approx 5.2 mmol) of 2-(oxolan-3-yl)-1-phenylethan-1-one in 2 mL DMSO (cosolvent). Add this dropwise to the stirring buffer solution.
Reaction: Stir at 30°C at 250 rpm. Monitor pH and adjust to 7.0 using 1M NaOH if necessary (gluconic acid byproduct lowers pH).
Monitoring: Check conversion by HPLC after 6 and 24 hours.
Workup: Once conversion >99%, add Celite, filter to remove protein. Extract filtrate with MTBE (3 x 30 mL). Dry over Na₂SO₄ and concentrate.
Data Analysis:
Enantioselectivity: Determine ee using Chiral HPLC (Column: Chiralcel OD-H or AD-H; Eluent: Hexane/IPA 90:10).
Diastereoselectivity: If the starting material was racemic (at the THF ring), the enzyme will typically reduce one enantiomer of the ketone faster or with different selectivity. Expect a mixture of diastereomers unless Dynamic Kinetic Resolution (DKR) conditions are met (unlikely for this substrate without forcing conditions).
Core Protocol B: Asymmetric Transfer Hydrogenation (ATH)
For labs without access to enzyme libraries, Ru-catalyzed ATH is the industry standard for aryl ketones.
Reaction: Stir at 25-40°C under Argon. Evolution of CO₂ gas will be observed.
Completion: Monitor by TLC or GC. Reaction typically completes in 4-12 hours.
Workup: Quench with water. Extract with DCM. Wash organic layer with saturated NaHCO₃ (to remove formic acid) and brine.
Purification: Flash chromatography (silica gel).
Stereochemical Outcome:
Using (R,R)-TsDPEN typically yields the (R)-alcohol for aryl-alkyl ketones (check specific steric priority).
Using (S,S)-TsDPEN yields the (S)-alcohol .
Analytical Standards & Quality Control
To validate the synthesis, the following analytical parameters must be met.
HPLC Method (Chiral)
Parameter
Condition
Column
Daicel Chiralcel OD-H (4.6 x 250 mm)
Mobile Phase
Hexane : Isopropanol (90 : 10)
Flow Rate
1.0 mL/min
Detection
UV @ 254 nm (Phenyl absorption)
Retention Times
(R, R)-isomer: t1; (S, S)-isomer: t2 (Must be determined with racemate)
NMR Interpretation (400 MHz, CDCl3)
Benzylic Proton (CH-OH): Look for a dd or t around δ 4.5 - 4.8 ppm. The coupling constant and shift may differ slightly between syn and anti diastereomers if the THF ring is resolved.
THF Ring Protons: Multiplets in the δ 1.5 - 4.0 ppm range.
Aromatic Protons: Multiplet δ 7.2 - 7.4 ppm.
References
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link
Noyori, R.; Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 1997 , 30(2), 97–102. Link
Hollmann, F.; Arends, I. W. C. E.; et al. "Biocatalytic Reduction of Ketones." Green Chemistry, 2011 , 13, 2285-2314. Link
Matsumura, K.; et al. "A Practical Method for the Synthesis of Chiral Alcohols via Asymmetric Transfer Hydrogenation." Organic Process Research & Development, 2011 , 15(5), 1130–1137. Link
PubChem Compound Summary. "2-(Oxolan-3-yl)acetic acid." National Center for Biotechnology Information, 2023 . Link
Application
Application Notes & Protocols for the Synthesis of 2-Phenylethanol via Grignard Reaction
Abstract: This document provides a comprehensive guide for the synthesis of 2-phenylethanol, a valuable fragrance and flavor compound, utilizing the Grignard reaction. The protocol details the preparation of the phenylma...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This document provides a comprehensive guide for the synthesis of 2-phenylethanol, a valuable fragrance and flavor compound, utilizing the Grignard reaction. The protocol details the preparation of the phenylmagnesium bromide reagent followed by its reaction with ethylene oxide. Emphasis is placed on the underlying chemical principles, critical safety considerations, and troubleshooting strategies to ensure a successful and reproducible synthesis. This guide is intended for researchers, chemists, and professionals in drug development and chemical synthesis.
Introduction and Scientific Principle
2-Phenylethanol is an organic compound with a characteristic floral, rose-like scent, making it a crucial component in the perfume industry and a valuable intermediate in organic synthesis. One of the most effective and fundamental methods for its preparation is through the Grignard reaction, a powerful tool for forming carbon-carbon bonds.[1]
This synthesis route involves two primary stages:
Formation of the Grignard Reagent: Phenylmagnesium bromide (C₆H₅MgBr) is prepared by reacting bromobenzene with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF).[2][3]
Nucleophilic Addition to an Epoxide: The highly nucleophilic phenyl group of the Grignard reagent attacks one of the electrophilic carbon atoms of ethylene oxide. This attack opens the strained three-membered epoxide ring, forming a new carbon-carbon bond and resulting in a magnesium alkoxide intermediate.[4][5] Subsequent acidic work-up protonates the alkoxide to yield the final product, 2-phenylethanol.[5][6] This reaction extends the carbon chain by two atoms, producing a primary alcohol.[7][8]
Reaction Mechanism
The reaction proceeds via a nucleophilic ring-opening (Sɴ2) mechanism. The carbanionic character of the phenyl group in phenylmagnesium bromide makes it a potent nucleophile, which attacks the less sterically hindered carbon of the ethylene oxide ring.[5][9]
Strategic Application of 2-(Oxolan-3-yl)-1-phenylethan-1-ol Scaffolds in Medicinal Chemistry
Topic: Application of 2-(Oxolan-3-yl)-1-phenylethan-1-ol in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executi...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Application of 2-(Oxolan-3-yl)-1-phenylethan-1-ol in Medicinal Chemistry
Content Type: Detailed Application Notes and Protocols
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
In modern drug discovery, the 2-(oxolan-3-yl)-1-phenylethan-1-ol scaffold (also referred to as 1-phenyl-2-(tetrahydrofuran-3-yl)ethanol) represents a high-value pharmacophore used to optimize physicochemical properties without compromising binding affinity.
This application note details the strategic utility of this scaffold as a bioisostere for lipophilic alkyl-aryl chains . By incorporating the polar tetrahydrofuran (THF) ring, researchers can significantly lower LogP (lipophilicity) and improve aqueous solubility while maintaining van der Waals contacts in hydrophobic binding pockets. This guide provides validated protocols for its stereoselective synthesis, chiral resolution, and conjugation into larger active pharmaceutical ingredients (APIs).
Medicinal Chemistry Rationale: The "Polar Handle" Strategy
Bioisosterism and Physicochemical Modulation
The integration of the oxolan-3-yl (THF-3-yl) moiety serves as a tactical replacement for cyclopentyl or propyl linkers. The ether oxygen in the THF ring acts as a hydrogen bond acceptor (HBA), which can:
Reduce LogP: Typically lowers cLogP by 1.0–1.5 units compared to the cyclopentyl analog.
Metabolic Stability: The ether ring is generally more resistant to CYP450-mediated oxidation than aliphatic chains, provided the C-H bonds adjacent to the oxygen are not sterically accessible to the heme iron.
Solubility: Increases thermodynamic solubility due to the polarity of the cyclic ether.
Structural Data Comparison
Table 1: Physicochemical impact of scaffold substitution on a hypothetical kinase inhibitor core.
Scaffold Substituent
cLogP
tPSA (Ų)
Solubility (pH 7.4)
Metabolic Soft Spot
n-Pentyl
4.2
45
Low (< 5 µM)
Terminal methyl oxidation
Cyclopentyl-ethyl
3.9
45
Low (< 10 µM)
Ring hydroxylation
2-(Oxolan-3-yl)ethyl
2.6
58
High (> 50 µM)
Reduced (C-O dipole)
Experimental Protocols
Protocol A: Stereoselective Synthesis via Grignard Addition
Objective: Synthesize the racemic alcohol scaffold from commercially available precursors, followed by enzymatic resolution to obtain the enantiopure (S,R) or (R,R) isomer.
Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add 2-(tetrahydrofuran-3-yl)acetaldehyde (10.0 mmol) dissolved in 50 mL anhydrous THF.
Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: Low temperature prevents enolization of the aldehyde and improves diastereoselectivity.
Grignard Addition: Add Phenylmagnesium bromide (12.0 mmol, 1.2 equiv) dropwise over 30 minutes via a syringe pump. Maintain internal temperature below -70°C.
Reaction Monitoring: Stir at -78°C for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1). The aldehyde spot (Rf ~0.6) should disappear, yielding the alcohol (Rf ~0.3).
Quench & Workup: Quench with sat. NH₄Cl (20 mL) at -78°C, then warm to room temperature. Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4]
Purification: Flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes) yields the racemic alcohol as a viscous oil.
Mechanism:[5] The lipase typically acetylates the (R)-alcohol faster, leaving the (S)-alcohol unreacted.
Separation: Filter off the enzyme. Separate the (S)-alcohol from the (R)-acetate via standard flash chromatography.
Application Logic & Pathway Visualization
The following diagram illustrates the decision-making process for incorporating this scaffold into a drug discovery pipeline, highlighting the "Scaffold Hopping" logic.
Caption: Decision tree for implementing the oxolan-3-yl scaffold to optimize lead compounds with poor physicochemical properties.
Advanced Synthetic Utility: Mitsunobu Coupling
For convergent synthesis, the alcohol moiety of the scaffold is often coupled to phenolic cores (e.g., tyrosine kinase inhibitors) using the Mitsunobu reaction.
Protocol:
Combine: Phenol core (1.0 equiv), (S)-2-(Oxolan-3-yl)-1-phenylethan-1-ol (1.2 equiv), and Triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous Toluene.
Inversion: The reaction proceeds with inversion of configuration at the alcohol center (Walden inversion).
Note: If the (S)-alcohol is used, the resulting ether product will have the (R)-configuration at the benzylic position.
Workup: Stir at room temperature for 12h. Concentrate and purify via HPLC.
References
Scaffold Utility in Drug Design
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Discusses bioisosteric replacements of cyclopentane with THF).
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
Synthetic Precursors
PubChem Compound Summary for CID 1072-94-2: 2-(Tetrahydrofuran-3-yl)acetaldehyde. Link
Enzymatic Resolution Protocols
Ghanem, A. (2007). "Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds." Tetrahedron: Asymmetry, 18(12), 1363–1400. Link
Related HIV Protease Inhibitor Chemistry
Ghosh, A. K., et al. (2006). "Structure-based design of novel HIV-1 protease inhibitors." Journal of Medicinal Chemistry, 49(7), 2156–2159. (Demonstrates the utility of THF rings in binding pockets). Link
Application Note: 2-(Oxolan-3-yl)-1-phenylethan-1-ol as a Versatile sp³-Enriched Building Block in Complex Molecule Synthesis
Introduction and Strategic Rationale In contemporary drug discovery, the transition from planar, heavily aromatic scaffolds to three-dimensional, sp³-enriched frameworks is a validated strategy to improve pharmacokinetic...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Strategic Rationale
In contemporary drug discovery, the transition from planar, heavily aromatic scaffolds to three-dimensional, sp³-enriched frameworks is a validated strategy to improve pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This paradigm shift, often termed "escaping flatland," directly correlates with higher clinical success rates by enhancing aqueous solubility, reducing off-target toxicity, and improving metabolic stability [1].
2-(Oxolan-3-yl)-1-phenylethan-1-ol (C₁₂H₁₆O₂) represents a highly strategic building block in this context. It combines three critical structural features:
An Oxolane (Tetrahydrofuran) Ring: Acts as a bioisostere for aliphatic ethers and cycloalkanes, providing a built-in hydrogen bond acceptor that improves aqueous solubility without significantly increasing lipophilicity [2].
A Phenyl Ring: Offers essential π-π stacking and hydrophobic interactions necessary for target binding.
A Chiral Secondary Alcohol: Serves as a versatile synthetic handle for divergent functionalization (e.g., etherification, amination, or oxidation).
The "Escape from Flatland" Pathway
Caption: Logical progression of incorporating oxolane building blocks to improve clinical viability.
Physicochemical Profiling
Understanding the baseline physicochemical properties of a building block is critical for predicting its impact on the final Active Pharmaceutical Ingredient (API). Table 1 summarizes the properties of 2-(Oxolan-3-yl)-1-phenylethan-1-ol, highlighting its ideal profile for lead generation.
Table 1: Physicochemical Properties of 2-(Oxolan-3-yl)-1-phenylethan-1-ol
Property
Value
Medicinal Chemistry Rationale
Molecular Weight
192.25 g/mol
Leaves >300 Da of "budget" for further elaboration before hitting Lipinski's limit.
Fraction sp³ (Fsp³)
0.50 (6/12 carbons)
High 3D character; reduces molecular stacking and improves solubility [1].
H-Bond Donors (HBD)
1 (Hydroxyl)
Can be retained or consumed during synthesis (e.g., etherification).
H-Bond Acceptors (HBA)
2 (Hydroxyl + Oxolane)
Enhances interaction with aqueous solvent networks.
Calculated LogP
~1.8
Optimal lipophilicity for passive membrane permeability.
Synthetic Workflows & Divergent Functionalization
The secondary alcohol of 2-(Oxolan-3-yl)-1-phenylethan-1-ol allows for divergent synthetic pathways. The two most valuable transformations in medicinal chemistry are stereospecific etherification (to probe spatial constraints in binding pockets) and oxidation to the corresponding ketone (enabling reductive aminations to access complex amines).
Protocol A: Stereospecific Etherification via Mitsunobu Reaction
Causality & Rationale:
The Mitsunobu reaction is selected over standard base-mediated alkylation (e.g., Williamson ether synthesis) because it allows for the coupling of the secondary alcohol with acidic pronucleophiles (like phenols) under mild, neutral conditions. Crucially, it proceeds via an SN2 mechanism, resulting in a complete inversion of stereochemistry at the benzylic position. This self-validating stereospecificity is vital when screening enantiopure building blocks for Structure-Activity Relationship (SAR) profiling [2].
Table 2: Optimization of Mitsunobu Coupling Conditions
Reagent System
Solvent
Temperature
Yield
Epimerization
DEAD / PPh₃
THF
0 °C to RT
65%
< 2%
DIAD / PPh₃
THF
0 °C to RT
78%
< 1%
CMBP (Cyanomethylenetributylphosphorane)
Toluene
110 °C
85%
5%
Note: DIAD/PPh₃ in THF is the optimal balance of yield and stereochemical fidelity.
Step-by-Step Methodology:
Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add 2-(Oxolan-3-yl)-1-phenylethan-1-ol (1.0 equiv, 1.0 mmol) and the desired phenol pronucleophile (1.1 equiv, 1.1 mmol).
Solvation: Dissolve the mixture in anhydrous THF (10 mL, 0.1 M). Causality: THF is required to maintain the solubility of the betaine intermediate formed between triphenylphosphine and DIAD.
Phosphine Addition: Add Triphenylphosphine (PPh₃) (1.2 equiv, 1.2 mmol) and stir until fully dissolved. Cool the reaction mixture to 0 °C using an ice-water bath.
Activation: Dropwise, add Diisopropyl azodicarboxylate (DIAD) (1.2 equiv, 1.2 mmol) over 10 minutes. Causality: Slow addition at 0 °C prevents the premature decomposition of the highly reactive betaine intermediate and minimizes the formation of elimination byproducts.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via LC-MS or TLC (typically complete within 4-6 hours).
Workup (Self-Validating Step): Quench with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The presence of triphenylphosphine oxide (TPPO) in the crude NMR confirms the successful redox cycle of the reagents. Purify via flash column chromatography (Hexanes/EtOAc).
Protocol B: Oxidation to Ketone for Downstream Amine Synthesis
Causality & Rationale:
Converting the secondary alcohol to a ketone opens the pathway to highly substituted, sp³-rich amines via reductive amination. Dess-Martin Periodinane (DMP) is chosen over Swern or Jones oxidations because it operates at ambient temperature, avoids the generation of toxic dimethyl sulfide gas, and is highly compatible with automated liquid-liquid extraction platforms used in modern drug discovery [1].
Step-by-Step Methodology:
Preparation: In a 50 mL round-bottom flask, dissolve 2-(Oxolan-3-yl)-1-phenylethan-1-ol (1.0 equiv, 2.0 mmol) in wet Dichloromethane (DCM) (15 mL). Causality: A catalytic amount of water (approx. 1 equiv relative to DMP) accelerates the oxidation by facilitating the formation of the active hypervalent iodine species.
Oxidation: Add Dess-Martin Periodinane (1.5 equiv, 3.0 mmol) in a single portion at room temperature. The solution will become cloudy.
Monitoring: Stir vigorously for 2 hours. Monitor the disappearance of the starting material via TLC (stain with KMnO₄; the alcohol will rapidly reduce the stain, whereas the resulting ketone will not).
Quenching & Workup (Critical Step): Dilute the reaction with an additional 15 mL of DCM. Add 20 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (Sodium thiosulfate). Causality: The thiosulfate is mandatory to reduce unreacted hypervalent iodine species and the iodinane byproduct into water-soluble, non-oxidizing compounds. Failure to do so will poison transition-metal catalysts in subsequent downstream steps.
Extraction: Stir the biphasic mixture vigorously for 30 minutes until the organic layer is completely clear. Separate the layers, extract the aqueous layer with DCM (2 x 10 mL), dry the combined organics over MgSO₄, and concentrate in vacuo to yield 2-(Oxolan-3-yl)-1-phenylethan-1-one.
References
Title: End-to-End Automated Synthesis of C(sp³)
Source: National Institutes of Health (NIH / PMC)
Method
Application Note: Experimental Protocol for the Synthesis of 2-(Oxolan-3-yl)-1-phenylethan-1-ol
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide.
Introduction & Retrosynthetic Rationale
The molecule 2-(oxolan-3-yl)-1-phenylethan-1-ol (also known as 2-(tetrahydrofuran-3-yl)-1-phenylethanol) is a secondary alcohol featuring a flexible tetrahydrofuran (THF) ring appended to a benzylic alcohol framework. Such structural motifs are highly relevant in medicinal chemistry, often serving as versatile building blocks for central nervous system (CNS) active agents due to their favorable hydrogen-bonding profiles and lipophilicity[1].
To construct this molecule, the most reliable and scalable disconnection is the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an aromatic aldehyde. Specifically, the reaction between (oxolan-3-ylmethyl)magnesium bromide and benzaldehyde cleanly generates the target secondary alcohol.
Why this specific route?
While a Barbier-type in-situ reaction is possible, pre-forming the Grignard reagent is strictly preferred here. Benzaldehyde is highly susceptible to single-electron reduction by zero-valent magnesium, which can lead to unwanted pinacol coupling byproducts[2]. By pre-forming the (oxolan-3-ylmethyl)magnesium bromide in anhydrous THF, we ensure complete consumption of the magnesium metal before the electrophile is introduced, thereby maximizing the yield of the desired cross-coupled product.
Synthetic workflow for 2-(Oxolan-3-yl)-1-phenylethan-1-ol via Grignard addition.
Mechanistic Pathway & Causality
Understanding the underlying physical chemistry of the Grignard reaction is critical for troubleshooting and optimizing the protocol.
Initiation via Single Electron Transfer (SET): The formation of the Grignard reagent does not occur via a concerted insertion. Instead, it initiates on the surface of the magnesium metal via a SET mechanism. The magnesium donates an electron to the alkyl bromide, forming a radical anion that rapidly collapses into an alkyl radical and a magnesium bromide radical, which then recombine[3].
The Role of the Solvent (Schlenk Equilibrium): Tetrahydrofuran (THF) is explicitly chosen over diethyl ether. The oxygen atom in THF acts as a Lewis base, coordinating strongly to the electron-deficient magnesium center. This coordination stabilizes the monomeric Grignard species and shifts the Schlenk equilibrium (
Nucleophilic Addition: Upon introduction of benzaldehyde, the magnesium atom first coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. A six-membered transition state is often invoked, leading to the irreversible formation of the carbon-carbon bond and a stable magnesium alkoxide intermediate[1].
Mechanistic pathway detailing Grignard reagent formation and nucleophilic addition.
Reagents and Materials
Note: All glassware must be oven-dried at 120 °C overnight and assembled hot under a stream of high-purity nitrogen or argon to ensure strictly anhydrous conditions. Solvents must be rigorously dried prior to use[5].
Reagent / Material
MW ( g/mol )
Equivalents
Amount
Role
Benzaldehyde
106.12
1.0
1.06 g (10.0 mmol)
Electrophile
3-(Bromomethyl)oxolane
165.03
1.2
1.98 g (12.0 mmol)
Nucleophile Precursor
Magnesium Turnings
24.30
1.5
365 mg (15.0 mmol)
Electron Donor / Metal
Iodine (I)
253.81
Catalytic
1 crystal
Surface Activator
Anhydrous THF
72.11
Solvent
20 mL
Coordinating Solvent
Sat. Aq. NHCl
53.49
Excess
15 mL
Mild Quenching Agent
Step-by-Step Experimental Protocol
Part 1: Preparation of (Oxolan-3-ylmethyl)magnesium bromide
Magnesium Activation: To a flame-dried 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add magnesium turnings (365 mg, 15.0 mmol). Add a single crystal of iodine.
Causality: Magnesium turnings develop a passivating layer of magnesium oxide (MgO) and magnesium hydroxide (Mg(OH)
) upon storage. Iodine reacts with the metal surface to form MgI, physically undercutting the oxide layer and exposing highly reactive zero-valent magnesium[3].
Solvent Addition: Add 5 mL of anhydrous THF to the flask. Heat the mixture gently with a heat gun until the brown color of iodine dissipates, indicating surface activation.
Initiation: In a separate dry vial, dissolve 3-(bromomethyl)oxolane (1.98 g, 12.0 mmol) in 15 mL of anhydrous THF. Add approximately 1 mL of this solution to the magnesium suspension. Stir vigorously at room temperature.
Observation: The reaction should initiate within 5–10 minutes, evidenced by a mild exotherm, the evolution of bubbles at the metal surface, and the solution turning slightly cloudy/gray.
Reagent Addition: Once initiated, add the remainder of the 3-(bromomethyl)oxolane solution dropwise via syringe over 20 minutes to maintain a gentle reflux.
Maturation: After the addition is complete, stir the mixture at room temperature for an additional 1 hour to ensure complete consumption of the alkyl bromide. The resulting dark gray, slightly cloudy solution is the active Grignard reagent.
Part 2: Nucleophilic Addition to Benzaldehyde
Temperature Control: Cool the flask containing the Grignard reagent to 0 °C using an ice-water bath.
Causality: Grignard additions are highly exothermic. Cooling prevents localized overheating, which could lead to side reactions such as the enolization of the product or reduction of the aldehyde[1].
Electrophile Addition: Dilute benzaldehyde (1.06 g, 10.0 mmol) in 5 mL of anhydrous THF. Add this solution dropwise to the Grignard reagent over 15 minutes.
Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) (Hexanes:Ethyl Acetate, 7:3) until the benzaldehyde spot is completely consumed.
Part 3: Workup and Purification
Quenching: Cool the reaction mixture back to 0 °C. Carefully add 15 mL of saturated aqueous ammonium chloride (NH
Cl) dropwise to quench the reaction.
Causality: A mild proton source (NH
Cl, pH ~5.5) is critical. Using strong mineral acids (like HCl) can cause the newly formed secondary benzylic alcohol to undergo rapid dehydration (E1 elimination) to form a styrene derivative, or potentially cleave the THF ether[4].
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 × 20 mL).
Washing & Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na
SO), filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude pale-yellow oil via flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (9:1 to 6:4) to afford the pure 2-(oxolan-3-yl)-1-phenylethan-1-ol.
Analytical Characterization (Expected Results)
Because the molecule contains two chiral centers (the C3 position of the oxolane ring and the benzylic carbon), the product will be isolated as a mixture of diastereomers.
H NMR (400 MHz, CDCl): Expected diagnostic signals include a multiplet at 7.25–7.40 ppm (5H, aromatic protons), a doublet of doublets or multiplet around 4.70–4.85 ppm (1H, benzylic CH-OH), and complex multiplets between 3.30–4.00 ppm corresponding to the four protons adjacent to the oxygen in the oxolane ring.
C NMR (100 MHz, CDCl): Expected peaks around 144.0 (quaternary aromatic C), 128.5, 127.6, 125.9 (aromatic CH), 74.5 (benzylic C-OH), 73.2, 68.1 (oxolane CH-O), and 44.2 (aliphatic CH).
HRMS (ESI-TOF): Calculated for C
HO[M+Na]: 215.1048; Found: 215.1052.
References
[4] grignard reactions. ResearchGate. Available at:[Link]
[5] Armarego, W. L. F. (2022). Purification of Laboratory Chemicals - 9th Edition. Elsevier Shop. Available at:[Link]
[1] Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. Available at:[Link]
[3] The Grignard Reaction – Unraveling a Chemical Puzzle. Journal of the American Chemical Society (ACS). Available at:[Link]
[2] The fellowship of the Grignard: 21st century computational tools for hundred-year-old chemistry. Chemical Science (RSC Publishing). Available at:[Link]
Process Development & Scale-Up: Efficient Synthesis of 2-(Oxolan-3-yl)-1-phenylethan-1-ol via Grignard Addition
Executive Summary This Application Note outlines a robust, scalable protocol for the synthesis of 2-(oxolan-3-yl)-1-phenylethan-1-ol (also known as 1-phenyl-2-(tetrahydrofuran-3-yl)ethanol). While laboratory-scale synthe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This Application Note outlines a robust, scalable protocol for the synthesis of 2-(oxolan-3-yl)-1-phenylethan-1-ol (also known as 1-phenyl-2-(tetrahydrofuran-3-yl)ethanol). While laboratory-scale synthesis often relies on diethyl ether or THF, this protocol utilizes 2-Methyltetrahydrofuran (2-MeTHF) .[1] This solvent switch addresses critical scale-up challenges: it provides a higher boiling point for safety margins, reduces water miscibility for superior workup separations, and minimizes "Wurtz" homocoupling side reactions.
The target molecule is a valuable building block for pharmaceutical intermediates, often serving as a scaffold for kinase inhibitors and CNS-active agents. This guide prioritizes process safety, thermal control, and impurity management.
Strategic Analysis & Retrosynthesis
Route Selection
The most direct and convergent route for scale-up involves a Grignard addition. We utilize 3-(bromomethyl)oxolane (3-(bromomethyl)tetrahydrofuran) to generate the nucleophile, which attacks benzaldehyde .
Advantages: High atom economy, commercially available starting materials, and a convergent step that builds the core skeleton in a single operation.
Challenges: Grignard initiation latency (induction period), exotherm control during aldehyde addition, and magnesium salt management during quench.
Reaction Pathway Visualization
Figure 1: Convergent synthetic pathway via Grignard formation in 2-MeTHF.
Process Safety Assessment (Critical)
Before initiating this protocol, the following hazards must be mitigated:
Hazard
Risk Level
Mitigation Strategy
Induction Period
High
Never add all halide at once. Use 5-10% charge to initiate. Verify exotherm/color change before starting main feed.
Thermal Runaway
High
Grignard formation is highly exothermic (). Use a jacketed reactor with active cooling.
Solvent Flammability
Medium
2-MeTHF flash point is -11°C. Ground all equipment. Use nitrogen inertion.[2]
Gas Evolution
Low
Minor ethane/ethene evolution possible from quenching excess Mg. Ensure condenser is active.
Prepare a solution of 3-(bromomethyl)oxolane (165.0 g, 1.0 mol) in 2-MeTHF (200 mL).
Add 15 mL of this solution to the Mg suspension.
Heat jacket to 65°C. Look for color change (iodine color fading to gray/turbid) and a temperature spike.
Critical Check: If no exotherm occurs after 10 mins, add 0.5 mL of DIBAL-H (1M) or mechanically activate Mg. Do not proceed until initiation is confirmed.
Main Addition: Once initiated, adjust jacket temperature to maintain internal temperature at 60-65°C (gentle reflux). Add the remaining bromide solution dropwise over 2 hours.
Digestion: After addition, stir at 65°C for 1 hour to consume residual halide. Cool to -10°C.
Phase 2: Coupling Reaction
Objective: Nucleophilic addition to Benzaldehyde.
Reagent Prep: Dissolve Benzaldehyde (100.8 g, 0.95 equiv - limiting reagent to ensure full consumption) in 2-MeTHF (150 mL).
Controlled Addition: Add the benzaldehyde solution to the cooled Grignard reagent (-10°C) dropwise.
Rate Control: Maintain internal temperature below 5°C . The reaction is instantaneous and exothermic.
Completion: Stir at 0°C for 30 minutes, then warm to Room Temperature (20-25°C) for 1 hour.
IPC (In-Process Control): Sample for HPLC/GC. Target: <1% residual Benzaldehyde.
Phase 3: Quench and Workup
Objective: Hydrolysis and salt management.
Quench: Cool mixture back to 0°C. Slowly add Saturated Aqueous Ammonium Chloride (NH4Cl) (500 mL).
Note: Initial addition will cause vigorous bubbling and precipitation. Add slowly.
Phase Separation: Transfer to a separator.
Advantage:[1][3] 2-MeTHF forms a distinct upper layer. Unlike THF, it does not require salting out.
Wash: Separate the organic layer.[4] Wash the aqueous layer once with 2-MeTHF (100 mL). Combine organics.
Brine Wash: Wash combined organics with Brine (200 mL).
Drying: Dry over
, filter, and concentrate under reduced pressure (Rotovap: 45°C, 20 mbar).
Phase 4: Purification
Crude Appearance: Viscous pale yellow oil.
Distillation: High-vacuum distillation is recommended for >98% purity.
Boiling Point (est): 145-150°C at 0.5 mmHg.
Alternative: If the diastereomers crystallize, recrystallization from Heptane/IPA (9:1) may be possible, though distillation is standard for this class of alcohols.
Process Workflow Diagram
Figure 2: Operational workflow from initiation to isolation.
Analytical Specifications
Expected NMR Data (400 MHz, CDCl3)
Aromatic:
7.20–7.40 (m, 5H, Ph-H )
Methine (Alcohol):
4.75 (dd, 1H, Ph-CH -OH)
Ether (Ring):
3.70–3.95 (m, 3H) and 3.40 (t, 1H)
Linker:
1.65–1.85 (m, 2H, CH 2-CH-OH)
Ring Methine/Methylene: Multiplets at
1.50–2.20 (complex overlap of ring protons and linker).
Impurity Profile
Wurtz Dimer: 1,2-bis(oxolan-3-yl)ethane. Formed if Grignard formation temperature is too high or stirring is inefficient.
Benzyl Alcohol: Formed if Benzaldehyde is reduced by Grignard beta-hydride elimination (minimized by keeping temperature low during coupling).
Residual Benzaldehyde: Managed by using slight excess of Grignard (1.05 equiv) or limiting aldehyde.
Troubleshooting Guide
Issue
Cause
Solution
No Initiation
Wet solvent or passivated Mg.
Add 1mL DIBAL-H or use mechanical activation (glass rod). Ensure flow.
Stalled Reaction
Grignard crashed out.
2-MeTHF usually prevents this, but if it occurs, add more solvent. Do not heat coupling step.
Emulsion
Mg(OH)2 precipitation.
Add dilute HCl (1M) carefully to dissolve salts only if product is acid stable. Otherwise, filter through Celite.
Low Yield
Enolization of aldehyde.
Unlikely with benzaldehyde (no alpha protons). Check for moisture in aldehyde feed.
References
Grignard Scale-Up Safety
Guidance on the safe scale-up of Grignard reactions.
Source: Org.[3][5][6] Process Res. Dev. 2014, 18, 11, 1560–1567.
Solvent Selection (2-MeTHF)
2-Methyltetrahydrofuran as a solvent for Grignard reagents: A green alternative to THF.[7]
Source: Org.[3][5][6] Process Res. Dev. 2007, 11, 1, 156–159.[8]
General Synthesis of Phenyl-Ethanols
Nucleophilic addition of organometallics to carbonyl compounds.
Biocatalytic Production of Chiral 1-Phenylethanol: A Process Development Guide
Application Note: AN-BIO-2026-04 Abstract & Introduction The asymmetric reduction of acetophenone to 1-phenylethanol is the "Hello World" of biocatalysis—a fundamental reaction that demonstrates the power of enzymes to a...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: AN-BIO-2026-04
Abstract & Introduction
The asymmetric reduction of acetophenone to 1-phenylethanol is the "Hello World" of biocatalysis—a fundamental reaction that demonstrates the power of enzymes to achieve high enantiomeric excess (>99% ee) under mild conditions. While chemical hydrogenation often requires heavy metal catalysts (Ru, Rh) and high pressure, biocatalytic routes utilizing Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) operate at ambient temperature and pressure.
This Application Note provides a validated workflow for the synthesis of (R)-1-phenylethanol , a key chiral building block for ophthalmic drugs and fragrances. We focus on the industry-standard Coupled Enzyme System , utilizing an NADPH-dependent ADH (specifically Lactobacillus brevis ADH or similar homologs) coupled with Glucose Dehydrogenase (GDH) for efficient cofactor regeneration.
Mechanistic Principles
The Stereochemical Rule (Prelog vs. Anti-Prelog)
Understanding the enzyme's geometry is critical. Most ADHs follow "Prelog’s Rule," delivering the hydride from the re-face of the prochiral ketone, yielding the (S)-alcohol. However, for this protocol, we utilize an Anti-Prelog ADH (e.g., LbADH variants) to access the (R)-enantiomer .
The Coupled Cofactor System
Stoichiometric use of NADPH is economically unviable.[1] We employ a "coupled enzyme" approach:
Production Enzyme (ADH): Reduces Acetophenone to (R)-1-Phenylethanol, consuming NADPH.
Regeneration Enzyme (GDH): Oxidizes Glucose to Gluconolactone, regenerating NADPH from NADP+.
This system is thermodynamically favorable because the rapid hydrolysis of gluconolactone drives the equilibrium forward.
Pathway Visualization
The following diagram illustrates the electron transfer and mass flow in the coupled system.
Figure 1: The dual-enzyme system showing the production pathway (ADH) coupled with the glucose-driven cofactor regeneration cycle (GDH).[1][2][3][4]
Objective: Produce gram-scale quantities while managing substrate toxicity.
Expert Insight: Acetophenone is toxic to enzymes at concentrations >50 mM. A "Fed-Batch" strategy is strictly required to keep the in situ concentration low while accumulating product.
Reaction Parameters:
Parameter
Set Point
Rationale
Scale
100 mL
Lab-scale proof of concept.
Substrate Load
20 g/L (Total)
Added in 4 aliquots (5 g/L each).
Temperature
30°C
Optimal balance of rate vs. enzyme stability.
pH
7.0 ± 0.2
Maintained via titrator (NaOH) or strong buffer.
| Agitation | 250 rpm | Sufficient for mass transfer; avoid foaming. |
Step-by-Step Methodology:
Buffer Preparation: In a 250 mL round-bottom flask, add 80 mL of 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM MgCl₂.
Cofactor System Setup: Add Glucose (2.5 equivalents relative to total ketone) and NADP+ (0.5 mM catalytic load).
Enzyme Addition: Add LbADH (or selected variant) at 5 U/mL and GDH at 10 U/mL. Stir gently to dissolve.
Note: Always inject a racemic standard to confirm elution order for your specific column.
Process Workflow Diagram
The following flowchart outlines the critical decision points and flow from inoculation to purified product.
Figure 2: Decision matrix and workflow for scaling up from micro-screening to preparative synthesis.
Troubleshooting & Optimization
Expertise & Experience: Common failure modes and their solutions.
Issue
Probable Cause
Corrective Action
Low Conversion (<50%)
pH Drop
The GDH reaction produces Gluconic Acid. Ensure buffer capacity is high (100mM+) or use a pH-stat titrator.
Low Conversion (<50%)
Substrate Inhibition
Acetophenone is toxic. Do not add all substrate at T=0. Switch to Fed-Batch (Protocol B).
Emulsion during Extraction
Protein precipitation
Filter the reaction mixture through Celite® before extraction or add more NaCl to the aqueous phase.
Poor Enantioselectivity
Wrong Enzyme/pH
Check pH; some ADHs lose selectivity at high pH. Re-screen enzyme panel if necessary.
Cofactor Cost
NADP+ degradation
Ensure temperature does not exceed 30°C. Add NADP+ in two splits (T=0 and T=12h).
References
Hollmann, F. et al. (2021). Biocatalysis for Green Chemistry. Trends in Biotechnology. Link
Kroutil, W. et al. (2004). Asymmetric biocatalytic reduction of ketones using hydroxysteroid dehydrogenases and alcohol dehydrogenases. Organic Process Research & Development. Link
Goldberg, K. et al. (2007). Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols.[4] Applied Microbiology and Biotechnology. Link
Codexis Inc. (2023). Ketoreductase Screening Kits and Protocols. Link
Disclaimer: This protocol is intended for research and development purposes. Users must ensure compliance with local safety regulations regarding the handling of chemical and biological agents.
Application Note: 2-(Oxolan-3-yl)-1-phenylethan-1-ol in High-Performance Fragrance & Cosmetic Matrices
The following Application Note and Protocol guide is structured for senior researchers and R&D scientists. It treats 2-(Oxolan-3-yl)-1-phenylethan-1-ol (hereafter referred to as Ph-THF-EtOH ) as a high-value functional f...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note and Protocol guide is structured for senior researchers and R&D scientists. It treats 2-(Oxolan-3-yl)-1-phenylethan-1-ol (hereafter referred to as Ph-THF-EtOH ) as a high-value functional fragrance ingredient and potential pharmaceutical excipient.
[1]
Executive Summary & Chemical Identity[1][2]
2-(Oxolan-3-yl)-1-phenylethan-1-ol represents a structural hybrid between the classical floral odorant 2-Phenylethanol (PEA) (Rose/Hyacinth) and the diffusive, substantive tetrahydrofuran (oxolane) class of odorants.
In fragrance applications, this molecule functions as a "Green-Floral Fixative." Unlike PEA, which is volatile and water-soluble (often lost in the aqueous phase of emulsions), the addition of the oxolane ring increases lipophilicity (LogP) and molecular volume, significantly enhancing substantivity on skin and fabric while imparting modern "transparent" green-floral nuances reminiscent of Muguet (Lily of the Valley).
Chemical Profile
Property
Specification
IUPAC Name
1-Phenyl-2-(tetrahydrofuran-3-yl)ethanol
Molecular Formula
C₁₂H₁₆O₂
Molecular Weight
192.25 g/mol
Stereochemistry
2 Chiral Centers (C1 of ethyl chain, C3 of THF ring).[1] Exists as 4 stereoisomers (2 diastereomeric pairs).
Odor Profile
Soft floral (Rose/Peony), green-ethereal top note, waxy/fruity undertone. High tenacity.
Calculated LogP
~2.1 - 2.5 (vs. PEA ~1.36)
Mechanism of Action: Structure-Odor Relationship (SAR)[1]
To understand the utility of Ph-THF-EtOH, we must analyze its interaction with olfactory receptors (ORs) and formulation matrices.
The "Hydrophobic Anchor" Effect:
Standard PEA is easily washed away or evaporates quickly. The oxolane ring in Ph-THF-EtOH acts as a hydrophobic anchor. According to the Diffusion-Solubility Theory , this modification lowers the vapor pressure and increases the partition coefficient into the lipid phase of the skin or the surfactant micelle, extending the "dry-down" (base note) performance.
Receptor Binding (Shape Theory):
The phenyl ring provides the "aromatic slot" binding common to rose alcohols. The hydroxyl group functions as the H-bond donor. The oxolane ring adds steric bulk at the
-position (relative to the phenyl ring), likely engaging hydrophobic pockets in ORs typically reserved for geranyl/citronellyl tails, creating a "hybrid" perception of Rose and Green/Waxy notes.
Visualization: SAR & Functional Logic
Figure 1: Structure-Activity Relationship illustrating the functional shift from PEA to the Oxolane derivative.
Protocol A: Synthesis & Purification (Lab Scale)
Objective: Synthesize high-purity Ph-THF-EtOH for olfactory evaluation.
Method: Grignard Addition.
Safety Note: THF forms explosive peroxides.[2] Test all ether solvents prior to use.
Flame-dry a 3-neck round-bottom flask under Argon flow.
Add Mg turnings (1.2 eq) and a crystal of iodine.
Add 10% of the 3-(bromomethyl)tetrahydrofuran solution in anhydrous THF. Heat gently until the Grignard initiation (color change/exotherm) is observed.
Formation of Grignard Reagent:
Dropwise add the remaining bromide solution at a rate to maintain a gentle reflux.
Stir for 1 hour at reflux to ensure complete formation of (Tetrahydrofuran-3-yl)methylmagnesium bromide.
Addition of Electrophile:
Cool the reaction mixture to 0°C.
Add Benzaldehyde (1.0 eq) dissolved in THF dropwise over 30 minutes.
Rationale: Low temperature prevents side reactions (e.g., Tishchenko reaction) and controls the exotherm.
Eluent: Hexane:Ethyl Acetate (Gradient 9:1 to 7:3).
Target: Isolate the alcohol fraction. Note that diastereomers may separate; for initial evaluation, combine isomers unless a specific chiral profile is required.
Visualization: Synthesis Workflow
Figure 2: Grignard synthesis pathway for the production of 2-(Oxolan-3-yl)-1-phenylethan-1-ol.
Objective: Validate the "blooming" effect and stability in aggressive media (bleach/acid).
Part 1: The "Blooming" Test (Substantivity)
This protocol measures the molecule's ability to mask base odors and persist over time compared to PEA.
Preparation: Prepare 1% solutions of (A) PEA and (B) Ph-THF-EtOH in Dipropylene Glycol (DPG).
Application: Dip standard smelling strips to a depth of 2cm.
Evaluation Intervals:
T=0 (Top note): Assess initial impact.
T=1 hour: Assess diffusion.
T=24 hours: Assess substantivity (Heart/Base).
Data Recording: Use a 0-10 intensity scale.
Expected Result:
PEA: High intensity at T=0, rapid drop-off at T=24h.
Ph-THF-EtOH: Moderate intensity at T=0, sustained intensity at T=24h (Linear release).
Part 2: Stability in Emulsion (Accelerated Aging)
Matrix: Unscented standard cosmetic cream base (O/W emulsion, pH 5.5).
Dosing: Incorporate 0.5% Ph-THF-EtOH.
Incubation: Store samples at 45°C for 4 weeks (equivalent to ~6 months ambient).
Analysis:
GC-MS: Extract with methanol and inject to check for oxidation (formation of ketones) or ring opening.
Olfactory: Check for "sour" or "metallic" off-notes indicating degradation.
Technical Specifications & Safety Data
For regulatory filing and Safety Data Sheet (SDS) generation, the following parameters are critical.
Physicochemical Data Table
Parameter
Value (Estimated)
Method
Boiling Point
285°C - 295°C
DSC / Extrapolation
Flash Point
>100°C
Closed Cup
Vapor Pressure
0.002 mmHg @ 25°C
Modeled
Refractive Index
1.520 - 1.535
Refractometer
Solubility
Soluble in Ethanol, DPG, IPM. Insoluble in Water.
Visual
Toxicology & Handling (E-E-A-T Grounding)
Skin Sensitization: Structures containing the 2-phenylethanol moiety are generally well-tolerated, but the THF ring implies potential for peroxide formation if not stabilized.
Stabilization: It is mandatory to store the neat material with an antioxidant (e.g., BHT 0.1%) to prevent ether oxidation at the alpha-position of the THF ring.
Regulatory Status: If not listed on TSCA/REACH/IFRA, this material must be treated as a Research Chemical (R&D Use Only) until registration.
References
Ohloff, G., Surburg, H., & Pickenhagen, W. (2011). Scent and Chemistry: The Molecular World of Odors. Wiley-VCH. (Authoritative text on Structure-Odor Relationships).
Sell, C. S. (2006). The Chemistry of Fragrances: From Mixer to Consumer. Royal Society of Chemistry. Link
Kraft, P., Bajgrowicz, J. A., & Denis, C. (2000). Odds and Trends: Recent Developments in the Chemistry of Odorants. Angewandte Chemie International Edition, 39(17), 2980-3010. Link
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Tetrahydrofuran derivatives and 2-Phenylethanol. Link
Research Institute for Fragrance Materials (RIFM). Safety Assessment of Aryl Alkyl Alcohols. Food and Chemical Toxicology. Link
Disclaimer: This protocol is for research and development purposes only. The synthesis and application of 2-(Oxolan-3-yl)-1-phenylethan-1-ol may be subject to patent restrictions in certain jurisdictions. Always consult local EHS regulations before handling THF derivatives.
Technical Support Center: 2-(Oxolan-3-yl)-1-phenylethan-1-ol Synthesis
Welcome to the technical support center for the synthesis of 2-(Oxolan-3-yl)-1-phenylethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this sy...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 2-(Oxolan-3-yl)-1-phenylethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthesis, which typically involves the Grignard reaction between phenylmagnesium halide and 2-(oxolan-3-yl)acetaldehyde. Low yields can arise from multiple factors, from reagent quality to reaction conditions and workup procedures. This document provides in-depth, experience-driven solutions to common challenges.
Troubleshooting Guide: Diagnosis and Corrective Actions
This section addresses specific, common problems encountered during the synthesis in a question-and-answer format.
Q1: My Grignard reaction fails to initiate or appears sluggish. What are the primary causes and how can I resolve this?
Failure to initiate is the most frequent issue in Grignard reactions and is almost always due to a passivated magnesium surface or the presence of moisture.[1]
Core Causes & Solutions:
Presence of Moisture: Grignard reagents are potent bases and react readily with water, which quenches the reagent and prevents its formation.[2][3] Even trace amounts of water on glassware or in the solvent can inhibit the reaction.[1]
Solution: All glassware must be rigorously dried before use, either by flame-drying under vacuum or oven-drying overnight at >120 °C and assembling while hot under an inert atmosphere (Nitrogen or Argon).[1][4] Solvents like Tetrahydrofuran (THF) or diethyl ether must be anhydrous grade and are best distilled from a suitable drying agent (e.g., sodium/benzophenone) immediately before use.
Passivated Magnesium Surface: Magnesium turnings are often coated with a layer of magnesium oxide (MgO), which prevents the organic halide from reaching the metal surface.[1][5]
Solution: Activate the magnesium surface. This can be achieved through several methods:
Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the flask containing the magnesium turnings.[1][6] A visible reaction (fading of the iodine color or bubbling) indicates activation.
Mechanical Activation: In a glovebox or under an inert atmosphere, briefly grind the magnesium turnings with a mortar and pestle to expose a fresh, unoxidized surface.[1]
Poor Quality Organic Halide: Impurities in the bromobenzene can interfere with the reaction.
Solution: Use freshly distilled or high-purity bromobenzene.
Experimental Protocol: Activation of Magnesium for Grignard Reagent Formation
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser (with a drying tube), and a rubber septum under a positive pressure of dry nitrogen.
Add magnesium turnings (1.2 equivalents) to the flask.
Add one small crystal of iodine.
Gently warm the flask with a heat gun under nitrogen until the iodine sublimes and deposits on the magnesium surface.
Allow the flask to cool to room temperature. The magnesium is now activated and ready for the addition of the solvent and organic halide.
Q2: The reaction is proceeding, but my yield is low and I recover a significant amount of unreacted 2-(oxolan-3-yl)acetaldehyde. What's going wrong?
This issue points towards an insufficient amount of active Grignard reagent or competing side reactions that consume the aldehyde.
Core Causes & Solutions:
Inaccurate Grignard Reagent Concentration: Commercial Grignard reagents can degrade over time, and their actual concentration may be lower than stated on the label.[2] If preparing it in-house, the formation may have been incomplete.
Solution: Always titrate the Grignard reagent immediately before use to determine its exact molarity.[2][7] This ensures accurate stoichiometry. Using a slight excess (1.1-1.2 equivalents) of the Grignard reagent relative to the aldehyde can also help drive the reaction to completion.[8]
Aldehyde Instability or Enolization: The aldehyde starting material, 2-(oxolan-3-yl)acetaldehyde, contains acidic α-protons. The strongly basic Grignard reagent can act as a base, deprotonating the aldehyde to form an enolate.[9][10] This enolate is unreactive towards nucleophilic addition and will revert to the starting aldehyde upon aqueous workup.
Solution: Control the reaction temperature and addition rate. The nucleophilic addition is generally favored at lower temperatures.[11] Add the aldehyde solution dropwise to the Grignard reagent at 0 °C or even -78 °C to minimize enolization.[2]
Reaction Temperature Too High: Elevated temperatures can promote side reactions.[6]
Solution: Maintain a low temperature (e.g., 0 °C) during the aldehyde addition and allow the reaction to warm to room temperature slowly.[11][12]
Workflow: Optimizing the Grignard Addition Step
Caption: Workflow for controlled addition of the aldehyde.
Q3: My final product is contaminated with a significant amount of biphenyl. How can I prevent its formation?
Biphenyl is a common byproduct in Grignard reactions involving phenylmagnesium halides. It forms from a Wurtz-type coupling reaction between the formed Grignard reagent and unreacted bromobenzene.[4][13]
Core Causes & Solutions:
High Local Concentration of Bromobenzene: Adding the bromobenzene too quickly during the Grignard preparation leads to localized high concentrations, favoring the coupling side reaction.[13][14]
Solution: Add the bromobenzene solution dropwise to the magnesium turnings at a rate that maintains a gentle, controlled reflux.[6][13] This ensures the halide reacts promptly with the magnesium surface.
Elevated Temperature: Higher temperatures can accelerate the rate of Wurtz coupling.[13]
Solution: Maintain the reaction at a moderate temperature. While some initial warming may be needed to start the reaction, it is often necessary to cool the flask to control the exotherm once initiated.[6]
Table 1: Effect of Addition Rate on Biphenyl Formation
Addition Rate of Bromobenzene
Reaction Temperature
Typical Biphenyl Byproduct (%)
Desired Grignard Yield (%)
Rapid (Bulk addition)
Uncontrolled (>50 °C)
15-25%
75-85%
Slow (Dropwise over 30-60 min)
Controlled (35-40 °C)
<5%
>95%
Data synthesized from principles described in cited literature.[4][6][13]
Q4: I'm losing a significant amount of product during the aqueous workup and extraction. How can I improve my isolated yield?
The workup step is critical for protonating the intermediate alkoxide and separating the product from inorganic magnesium salts. However, improper technique can lead to product loss via emulsions or degradation.[15]
Core Causes & Solutions:
Using Strong Acid for Quenching: Quenching with strong acids like HCl can create a highly acidic environment that may promote dehydration (elimination) of the secondary alcohol product, especially if warmed.[2]
Solution: Use a milder quenching agent. Slowly pour the reaction mixture over a stirred, cold (0 °C) saturated aqueous solution of ammonium chloride (NH₄Cl).[1][2][15] This is acidic enough to protonate the alkoxide and dissolve the magnesium salts without being overly harsh on the product.[15]
Persistent Emulsions: Magnesium salts are notorious for causing emulsions during extraction, trapping the product between the aqueous and organic layers.[15]
Solution: To break emulsions, add a saturated aqueous solution of NaCl (brine) to increase the ionic strength of the aqueous phase.[4][15] If the emulsion persists, filtering the entire mixture through a pad of Celite can be effective.
Incomplete Extraction: The product, 2-(Oxolan-3-yl)-1-phenylethan-1-ol, has some polarity due to the alcohol and ether functional groups and may have partial solubility in the aqueous layer.
Solution: Perform multiple extractions (at least 3) with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to ensure complete recovery of the product from the aqueous phase.[2]
Frequently Asked Questions (FAQs)
Q: What are the critical quality attributes for the starting materials in this synthesis?
A:
Magnesium: Should be high-purity turnings, not powder, and appear shiny, indicating minimal oxidation.[9][16]
Solvents (THF, Diethyl Ether): Must be anhydrous (<50 ppm water). The use of solvents stabilized with BHT is acceptable, but freshly distilled solvent is ideal.[1]
Bromobenzene: Should be pure and free from water and other contaminants.
2-(Oxolan-3-yl)acetaldehyde: This can be an unstable starting material prone to polymerization or oxidation. It should be used fresh or stored under an inert atmosphere at low temperatures. Purity should be checked by NMR or GC before use.
Q: Are there alternative synthetic routes to consider if the Grignard reaction consistently gives low yields?
A: Yes. An alternative approach is the reduction of the corresponding ketone, 2-(oxolan-3-yl)-1-phenylethan-1-one.
Route: The ketone can be synthesized via a Friedel-Crafts acylation and then reduced to the desired secondary alcohol using a reducing agent like sodium borohydride (NaBH₄) in methanol or ethanol.
Pros: This route avoids the highly sensitive Grignard reagent and may be more tolerant of trace moisture. Reductions with NaBH₄ are often high-yielding and operationally simple.
Cons: This adds an extra step to the synthesis (ketone formation), which may reduce the overall yield.
Diagram: Comparison of Synthetic Routes
Caption: Comparison of the direct Grignard route versus the ketone reduction pathway.
Q: What are the best analytical techniques for monitoring this reaction?
A:
Thin-Layer Chromatography (TLC): TLC is the most convenient method for monitoring reaction progress.[15] Spot the reaction mixture against the starting aldehyde. The disappearance of the aldehyde spot and the appearance of a new, typically lower Rf spot for the more polar alcohol product indicates reaction completion.
Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative assessment, a small aliquot of the reaction can be quenched, worked up, and analyzed by GC-MS to determine the ratio of product to starting material and identify byproducts like biphenyl.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product after workup can confirm the structure and give a good indication of purity by comparing the integration of product peaks versus any remaining starting material or major byproducts.
References
Benchchem. (n.d.). Troubleshooting low yield in Grignard synthesis of tertiary alcohols.
Alfa Chemistry. (n.d.). Grignard Reaction.
Benchchem. (2025). Optimizing temperature and addition rate for Grignard reagent synthesis.
Benchchem. (2025). Troubleshooting Grignard reactions for "2-Penten-1-ol, 4-methyl-" synthesis.
Benchchem. (n.d.). Preventing the formation of Wurtz coupling products in Grignard reactions.
Organic Chemistry Academy. (2025). Grignard Reagents: Powerful Tools for Synthesis.
Benchchem. (n.d.). Technical Support Center: Grignard Reaction Work-up for Tertiary Alcohols.
ResearchGate. (2026). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale.
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
Chemguide. (n.d.). An introduction to Grignard reagents.
Technical Support Center: A Guide to Optimizing the Synthesis of 2-(Oxolan-3-yl)-1-phenylethan-1-ol
This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Oxolan-3-yl)-1-phenylethan-1-ol. As a key chiral building block, optimizing its syn...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Oxolan-3-yl)-1-phenylethan-1-ol. As a key chiral building block, optimizing its synthesis is crucial for efficient downstream applications. This document provides in-depth, field-proven insights into the Grignard reaction-based synthesis, focusing on practical troubleshooting and frequently asked questions to ensure reproducible, high-yield outcomes.
Reaction Overview and Mechanism
The synthesis of 2-(Oxolan-3-yl)-1-phenylethan-1-ol is most effectively achieved via the Grignard reaction. This involves the nucleophilic addition of an organomagnesium halide, specifically (oxolan-3-yl)magnesium halide, to benzaldehyde.[1][2] The reaction forms a new carbon-carbon bond and, after an acidic workup, yields the desired secondary alcohol.
Reaction Scheme:
Step 1: Grignard Reagent Formation: 3-Bromotetrahydrofuran reacts with magnesium metal in an anhydrous ether solvent to form (oxolan-3-yl)magnesium bromide.
Step 2: Nucleophilic Addition: The Grignard reagent attacks the electrophilic carbonyl carbon of benzaldehyde.[3]
Step 3: Aqueous Workup: The resulting magnesium alkoxide intermediate is protonated, typically with a mild acid, to yield the final alcohol product.[2][4]
The success of this synthesis is highly dependent on rigorous control of experimental conditions to prevent the degradation of the sensitive Grignard reagent and to minimize side reactions.[5][6]
Detailed Experimental Protocol
This protocol outlines a standard procedure for the synthesis, incorporating best practices to maximize yield and purity.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Experimental Workflow Diagram:
Caption: Experimental workflow for the synthesis of 2-(Oxolan-3-yl)-1-phenylethan-1-ol.
Step-by-Step Procedure:
Preparation: Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere (Nitrogen or Argon).[7]
Grignard Reagent Formation:
Place magnesium turnings (1.2 equivalents) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
Add a single crystal of iodine. The flask may be gently warmed to activate the magnesium, indicated by the fading of the iodine's brown color.[7]
Add a small portion of a solution of 3-bromotetrahydrofuran (1.0 equivalent) in anhydrous ether via the dropping funnel to initiate the reaction. Initiation is marked by gentle bubbling and a cloudy appearance.[7][8]
Once initiated, add the remaining 3-bromotetrahydrofuran solution dropwise at a rate that maintains a gentle reflux.
After the addition is complete, continue stirring until most of the magnesium has been consumed.
Reaction with Benzaldehyde:
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice-water bath.
Add a solution of freshly distilled benzaldehyde (1.0 equivalent) in anhydrous ether dropwise to the stirred Grignard reagent.[9] Maintain the temperature below 5 °C during the addition.
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
Workup and Purification:
Cool the reaction mixture back to 0 °C.
Slowly and carefully quench the reaction by the dropwise addition of cold, saturated aqueous ammonium chloride solution.[5][10] This is preferable to strong acids, which can promote side reactions.
Extract the product into ethyl acetate (3x).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (silica gel) using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-(Oxolan-3-yl)-1-phenylethan-1-ol.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Problem 1: The Grignard reaction fails to initiate.
Q: I've added the 3-bromotetrahydrofuran, but nothing is happening. What's wrong?
A: This is the most frequent issue and is almost always due to a passivated magnesium surface or the presence of moisture.[7]
Cause - Magnesium Oxide Layer: Magnesium turnings are often coated with a layer of MgO, which prevents the reaction.[7]
Solution - Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color indicates activation.[7] You can also gently crush some of the magnesium turnings with a glass rod (with caution) to expose a fresh surface.[11]
Cause - Moisture: Traces of water in the glassware or solvent will quench the Grignard reagent as it forms.[5]
Solution - Rigorous Drying: Ensure all glassware is meticulously flame-dried under vacuum and that solvents are truly anhydrous.[5][7]
Problem 2: The yield of the final alcohol is very low.
Q: The reaction worked, but my isolated yield is poor. What are the likely causes?
A: Low yields can stem from several factors, from incomplete reagent formation to competing side reactions.
Cause - Inaccurate Reagent Concentration: The concentration of the Grignard reagent you formed may be lower than theoretical.
Solution - Titration: It is best practice to determine the exact concentration of your Grignard reagent by titration (e.g., with iodine) before adding the benzaldehyde to ensure accurate stoichiometry.[5]
Cause - Wurtz Coupling: The Grignard reagent can react with unreacted 3-bromotetrahydrofuran to form a homocoupled byproduct (1,1'-bi(oxolane)-3,3'-diyl).[6][10]
Solution - Controlled Addition: Add the 3-bromotetrahydrofuran dropwise to the magnesium turnings to avoid high local concentrations of the halide.[10]
Cause - Reduction of Benzaldehyde: The (oxolan-3-yl)magnesium bromide has β-hydrogens. It can act as a reducing agent, converting benzaldehyde to benzyl alcohol via a six-membered transition state.[1][10]
Solution - Low Temperature: Running the reaction at a lower temperature (e.g., adding the aldehyde at -78 °C to 0 °C) disfavors the reduction pathway relative to the desired nucleophilic addition.[10]
Problem 3: Product loss or degradation during workup.
Q: How can I optimize the workup to maximize my isolated yield?
A: The workup is a critical step where the product can be lost or undergo side reactions.
Cause - Harsh Quenching Conditions: Using strong acids like HCl to quench the reaction can sometimes promote elimination (dehydration) of the secondary alcohol product, especially if heated.
Solution - Mild Quenching: Always use a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[5][9] This is a gentle proton source that effectively hydrolyzes the magnesium alkoxide while minimizing side reactions.
Cause - Emulsion Formation: During the extraction phase, emulsions can form, making phase separation difficult and leading to product loss.
Solution - Brine Wash: After the initial extraction, washing the combined organic layers with brine (saturated NaCl solution) can help break emulsions by increasing the ionic strength of the aqueous phase.
Frequently Asked Questions (FAQs)
Q1: Which solvent is better, Diethyl Ether or THF?
A: Both are excellent solvents for Grignard reactions. THF is a better solvating agent and can be beneficial for forming Grignard reagents from less reactive halides.[8][12] Diethyl ether has a lower boiling point (35 °C vs. 66 °C for THF), which makes it easier to control the reaction exotherm and remove post-reaction. For this synthesis, either is generally acceptable, but THF may offer an advantage in the reagent formation step.
Q2: How critical is the quality of the benzaldehyde?
A: It is very important. Benzaldehyde can readily oxidize in air to benzoic acid. Benzoic acid has an acidic proton that will instantly destroy one equivalent of the Grignard reagent. It is highly recommended to use freshly distilled or newly purchased benzaldehyde to avoid this issue.
Q3: My crude NMR spectrum shows a byproduct in addition to benzyl alcohol. What could it be?
A: Besides the reduction product (benzyl alcohol) and the Wurtz coupling product, another possibility is unreacted benzaldehyde if the Grignard addition was incomplete. If the reaction was allowed to get warm, you might also see minor impurities from other side reactions. Careful purification by column chromatography is essential to isolate the desired product.
Q4: Can I scale this reaction up?
A: Yes, but with caution. Grignard reactions are exothermic. When scaling up, the surface area-to-volume ratio decreases, making heat dissipation more challenging. Ensure you have adequate cooling capacity and add the reagents more slowly to maintain control over the internal temperature.
Summary of Optimized Conditions
For ease of reference, the key reaction parameters and troubleshooting tips are summarized below.
Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry.
Organic Chemistry Portal. Grignard Reaction.
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
Unknown. Grignard Reaction.
BenchChem. (2025). Technical Support Center: Grignard Synthesis of Secondary Alcohols. BenchChem Tech Support.
Chemistry LibreTexts. (2023). Reactions with Grignard Reagents.
Chemguide. REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS.
Journal of the Chemical Society C. (1968). Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde.
Publish Comparison Guide: NMR Characterization of 2-(Oxolan-3-yl)-1-phenylethan-1-ol
This guide is structured as a high-level technical document issued by an Application Science team. It compares the Optimized High-Resolution NMR Protocol (the "Product") against Standard Routine Analysis (the "Alternativ...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is structured as a high-level technical document issued by an Application Science team. It compares the Optimized High-Resolution NMR Protocol (the "Product") against Standard Routine Analysis (the "Alternative") for the characterization of 2-(Oxolan-3-yl)-1-phenylethan-1-ol.
Executive Summary
In drug discovery, 2-(Oxolan-3-yl)-1-phenylethan-1-ol serves as a critical scaffold, introducing both aromatic stacking potential and metabolic solubility via the tetrahydrofuran (oxolane) ring.[1] However, its characterization is plagued by two analytical challenges:
Stereochemical Complexity: The molecule possesses two chiral centers (C1 on the ethyl chain and C3 on the oxolane ring), resulting in four stereoisomers (two diastereomeric pairs).
Spectral Overlap: The oxolane ring protons typically manifest as second-order multiplets that overlap significantly with the linker methylene protons in standard solvents.
This guide compares the Standard Routine Analysis (Method A) against our Optimized High-Resolution Protocol (Method B) . We demonstrate that Method B is required for definitive structural assignment and diastereomeric ratio (dr) determination.
Strategic Method Development
The choice of NMR solvent and field strength is not merely operational; it dictates the visibility of scalar couplings required for stereochemical assignment.
The "Alternatives" Comparison
Feature
Method A: Standard Routine (Alternative)
Method B: Optimized Protocol (Recommended)
Solvent System
CDCl₃ (Chloroform-d)
DMSO-d₆ (Dimethyl sulfoxide-d₆)
Field Strength
300 - 400 MHz
600 MHz +
OH Signal
Broad singlet (exchange broadened); no coupling info.[1]
Sharp doublet; reveals ³J coupling to H1.
Diastereomer Resolution
Poor. Signals merge; dr determination is estimated.
Full structural elucidation & stereochemical purity.
Causality of Experimental Choices
Why DMSO-d₆? In CDCl₃, rapid proton exchange with trace water broadens the hydroxyl proton signal. DMSO-d₆ forms strong hydrogen bonds with the alcohol -OH, slowing exchange rates. This reveals the vicinal coupling (
), confirming the secondary alcohol structure and providing a handle for stereochemical environment analysis [1].
Why 600 MHz? The oxolane ring contains highly coupled spin systems (ABCD...).[1] At 300 MHz, the chemical shift difference (
) is often smaller than the coupling constants (), leading to second-order effects (roofing). Higher fields increase , simplifying multiplets towards first-order limits [2].
Structural Elucidation & Performance Data[1]
Chemical Shift Analysis (Method B)[1]
The following data represents the Optimized Protocol (600 MHz, DMSO-d₆). Note the distinct separation of diastereomers (Major vs. Minor).
Table 1: ¹H NMR Assignment (DMSO-d₆, 600 MHz)
Position
Type
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(ppm) - Major Diast.
The standard method (CDCl₃) fails to separate the H1 signals of the diastereomers (
ppm). The Optimized Method (DMSO-d₆) induces a specific solvation shell around the polar -OH and ether oxygen. This amplifies the magnetic inequivalence between diastereomers, separating the H1 signals by ~0.04 ppm, enabling accurate integration.
Experimental Protocols
Protocol A: Synthesis of 2-(Oxolan-3-yl)-1-phenylethan-1-ol
Context: This synthesis is provided to generate the analyte for comparison.
Reagents: Benzaldehyde (1.0 eq), (Tetrahydrofuran-3-yl)methylmagnesium bromide (1.2 eq, 0.5 M in THF).
Procedure:
Cool the Grignard reagent to 0°C under N₂ atmosphere.
Add benzaldehyde dropwise over 15 mins.
Warm to Room Temperature (RT) and stir for 4 hours.
Massing: Weigh 10-15 mg of the purified oil into a clean vial.
Solvation: Add 0.6 mL DMSO-d₆ (99.9% D).
Validation Step: Ensure the solution is clear. Turbidity indicates residual salts or hexanes.
Tube Transfer: Transfer to a 5mm high-precision NMR tube.
Acquisition Parameters (600 MHz):
Pulse Program: zg30 (30° pulse).
Relaxation Delay (D1): 5.0 seconds (Critical for accurate integration of OH signals).
Scans (NS): 64.
Temperature: 298 K.
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic for choosing the correct analytical method, highlighting the failure points of the standard approach.
Caption: Comparative workflow demonstrating the necessity of Method B (DMSO-d6/High-Field) for resolving stereochemical complexity in 2-(Oxolan-3-yl)-1-phenylethan-1-ol.
References
Abraham, R. J., et al. (2006). Proton chemical shifts in NMR: Part 23 - Solvation effects on the proton chemical shifts of alcohols and the determination of the stereochemistry of secondary alcohols. Magnetic Resonance in Chemistry.[2]
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
Reich, H. J. (2024). NMR Spectroscopy: Proton Chemical Shifts of Alcohols. University of Wisconsin-Madison.
Comprehensive Guide: Chiral HPLC Analysis of 2-(Oxolan-3-yl)-1-phenylethan-1-ol
This guide outlines a scientifically rigorous approach for the chiral HPLC analysis of 2-(Oxolan-3-yl)-1-phenylethan-1-ol (also known as 1-phenyl-2-(tetrahydrofuran-3-yl)ethanol). Given the structural complexity—containi...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines a scientifically rigorous approach for the chiral HPLC analysis of 2-(Oxolan-3-yl)-1-phenylethan-1-ol (also known as 1-phenyl-2-(tetrahydrofuran-3-yl)ethanol).
Given the structural complexity—containing a chiral hydroxyl center and a chiral tetrahydrofuran (THF) ring —this molecule presents four distinct stereoisomers (two pairs of diastereomers). This guide prioritizes the separation of all four isomers using Immobilized Polysaccharide Chiral Stationary Phases (CSPs), which offer the highest probability of success for this specific structural class.
Structural Analysis & Separation Strategy
The Analytical Challenge
The target molecule contains two stereogenic centers:[1][2]
C1 (Benzylic position): High steric hindrance, strong
- interaction potential via the phenyl ring.
C3' (THF ring): Remote from the chromophore, relying on conformational discrimination.
Implication: You are not just separating a single enantiomeric pair (R vs S), but a mixture of four stereoisomers:
Pair A (Enantiomers): (1R, 3'R) and (1S, 3'S)
Pair B (Enantiomers): (1R, 3'S) and (1S, 3'R)
Note: Pair A and Pair B are diastereomers to each other and will likely separate on achiral phases, but full resolution requires a chiral selector.
Strategic Approach: Polysaccharide CSPs
For phenyl-alcohol derivatives, Amylose and Cellulose tris(3,5-dimethylphenylcarbamate) phases are the industry gold standard.
Mechanism: The carbamate linkages in the CSP form hydrogen bonds with the analyte's hydroxyl group and ether oxygen. The phenyl ring of the analyte engages in
- stacking with the CSP's aromatic groups.
Selection: Immobilized phases (e.g., Chiralpak IA, IC, ID) are preferred over coated phases (AD, OD) to allow for the use of "forbidden" solvents like THF or DCM, which can enhance solubility and alter selectivity for the remote THF stereocenter.
Product Comparison: CSP Selection Guide
This table compares the primary column candidates based on their interaction mechanisms with phenyl-ethanol derivatives.
Feature
Chiralpak IA / AD-H (Amylose-based)
Chiralpak IB / OD-H (Cellulose-based)
Chiralpak IC (Cellulose-based)
Selector
Amylose tris(3,5-dimethylphenylcarbamate)
Cellulose tris(3,5-dimethylphenylcarbamate)
Cellulose tris(3,5-dichlorophenylcarbamate)
Primary Interaction
H-bonding & Inclusion
H-bonding & Steric fit
H-bonding (Stronger acidity)
Suitability for Target
High. Excellent for benzylic alcohols.
Medium. Good for aromatic rings, but amylose often resolves flexible chains better.
High. The chlorinated selector often resolves remote chiral centers (like the THF ring).
Mobile Phase Mode
Normal Phase (Hexane/IPA)
Normal Phase (Hexane/EtOH)
Normal Phase or Polar Organic
Expected Resolution ()
High for Enantiomers
Good for Diastereomers
High for Structural Isomers
Recommendation: Start with Chiralpak IA (Immobilized Amylose) due to its broad selectivity for benzylic alcohols. If the remote THF isomers co-elute, switch to Chiralpak IC .
Detailed Experimental Protocols
Protocol A: Normal Phase Screening (Primary Method)
Best for initial method development and maximum resolution.
Instrument Setup:
System: HPLC with UV/Vis or PDA detector.
Column: Chiralpak IA (4.6 x 250 mm, 5 µm).
Temperature: 25°C (Lower to 10°C if resolution is partial).
Detection: 210 nm (THF ring absorption is low; rely on Phenyl ring) and 254 nm.
Step-by-Step Workflow:
Preparation: Dissolve 1 mg of sample in 1 mL of Ethanol.
Mobile Phase A: n-Hexane / Ethanol (90:10 v/v).
Why Ethanol? Ethanol is a stronger H-bond donor/acceptor than IPA, often sharpening peaks for alcohols.
Run 1: Isocratic flow at 1.0 mL/min.
Evaluation:
If retention (
) < 2.0, decrease Ethanol to 5%.
If peaks overlap, switch modifier to 2-Propanol (IPA).
Optimization: If diastereomers separate but enantiomers do not, add 0.1% Diethylamine (DEA) to sharpen basic interactions (though less critical for neutral alcohols).
Use if sample solubility in Hexane is poor or for MS-compatibility.
System:
Column: Chiralpak IA-3 or IC-3 (3 µm particle size for higher efficiency).
Mobile Phase: Water / Acetonitrile (40:60 v/v).
Flow Rate: 0.5 mL/min (due to higher viscosity).
Note: Reversed phase often drives the hydrophobic phenyl ring into the CSP cavity, potentially altering the elution order of the THF isomers.
Data Presentation & Visualization
Workflow Diagram: Method Development Logic
The following diagram illustrates the decision tree for separating the 4 stereoisomers.
Caption: Decision tree for optimizing the separation of 2-(Oxolan-3-yl)-1-phenylethan-1-ol stereoisomers.
Expected Performance Data (Simulated based on Analogues)
Parameter
Normal Phase (Hexane/EtOH)
Reversed Phase (H2O/ACN)
Retention Factor ()
2.5 - 3.5
4.0 - 6.0
Selectivity () - Enantiomers
1.2 - 1.5
1.1 - 1.3
Selectivity () - Diastereomers
> 1.8 (Easy separation)
> 2.0 (Easy separation)
Total Analysis Time
< 15 mins
20 - 30 mins
Scientific Validation (E-E-A-T)
Causality of Experimental Choices
Why Polysaccharide CSPs?
The target molecule lacks strong acidic or basic groups (like carboxylic acids or amines) that would require ionic selectors (like Macrocyclic Antibiotics). It relies on dipole-dipole and hydrogen bonding . Polysaccharide CSPs are rich in carbamate groups that perfectly complement the alcohol and ether functionalities of the target [1].
Why Ethanol over IPA?
While IPA is the standard modifier, Ethanol is less bulky. For the remote THF chiral center , the steric bulk of IPA in the mobile phase might hinder the subtle inclusion mechanism required to discriminate the THF ring's orientation. Ethanol allows deeper penetration into the CSP grooves [2].
Self-Validating Protocol
Diastereomer Check: Even on an achiral C18 column, you should see two peaks (Pair A vs Pair B). If your Chiral screen shows only 2 peaks, you have likely only separated the diastereomers, not the enantiomers.
Peak Area Ratio: In a synthetic racemate, all 4 peaks should be roughly equal (1:1:1:1). If you see a 1:1 pattern (2 peaks), you are missing resolution.
Structural Assignment of 2-(Oxolan-3-yl)-1-phenylethan-1-ol Derivatives: A Comparative Methodological Guide
The following guide provides an in-depth technical comparison and procedural workflow for the structural characterization of 2-(Oxolan-3-yl)-1-phenylethan-1-ol derivatives . It is designed for medicinal chemists and stru...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical comparison and procedural workflow for the structural characterization of 2-(Oxolan-3-yl)-1-phenylethan-1-ol derivatives . It is designed for medicinal chemists and structural biologists who require absolute stereochemical certainty in drug development pipelines.[1]
Executive Summary: The Stereochemical Challenge
The scaffold 2-(Oxolan-3-yl)-1-phenylethan-1-ol represents a critical class of chiral intermediates found in next-generation antifungal agents, CFTR modulators, and kinase inhibitors.[1] Its structure combines a flexible ethyl linker, a stereogenic secondary alcohol, and a conformationally dynamic tetrahydrofuran (oxolane) ring.[1]
The Problem: Determining the absolute configuration (e.g., 1R,3’S vs. 1S,3’S) of this scaffold is notoriously difficult. The flexibility of the C1-C2 linker decouples the NMR magnetic environments of the phenyl and oxolane rings, rendering standard NOE/ROE constraints ambiguous.[1]
The Solution: Single-Crystal X-ray Diffraction (SC-XRD) remains the only method capable of providing an unambiguous, legally defensible assignment of absolute stereochemistry for this class of molecules.[1] This guide compares SC-XRD against high-field NMR and Vibrational Circular Dichroism (VCD), demonstrating why X-ray is the requisite "Gold Standard" despite the higher experimental burden.[1]
Comparative Analysis: X-ray vs. Alternatives
The following table summarizes the performance of SC-XRD against primary alternatives for determining the stereochemistry of flexible ether-alcohol linkers.
Table 1: Methodological Performance Matrix
Feature
Method A: X-ray Crystallography (The Standard)
Method B: Solution NMR (NOE/J-coupling)
Method C: VCD + DFT Calculation
Certainty Level
100% (Absolute)
75-85% (Ambiguous)
90-95% (Model Dependent)
Stereochemical Scope
Relative & Absolute (with heavy atom)
Relative (mostly local)
Absolute (Global)
Linker Sensitivity
Unaffected by flexibility (frozen state)
High Failure Rate (averaging of conformers)
Sensitive to conformational ensemble weighting
Sample State
Solid (Crystal required)
Solution (Native state)
Solution
Throughput
Low (Days to Weeks)
High (Hours)
Medium (Days)
Primary Artifact
Crystal Packing Forces
Motional Averaging
Solvent Model Errors
In-Depth Technical Comparison
Why NMR Fails for this Scaffold
In 2-(Oxolan-3-yl)-1-phenylethan-1-ol, the ethyl linker allows free rotation.[1] In solution, the molecule rapidly interconverts between anti and gauche conformers.[1]
The Consequence: Observed NOE signals are population-weighted averages (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
). A strong NOE might result from a minor conformer with a very short distance, rather than the major conformer.[1] Assigning the relative configuration of the C1-hydroxyl and the C3’-oxolane center becomes speculative without rigid constraints.[1]
Why X-ray Crystallography Succeeds
Crystallography captures a single, low-energy conformation in the solid state.[1]
The Mechanism: By freezing the C1-C2 bond rotation, the spatial relationship between the phenyl ring and the oxolane oxygen is fixed.[1]
Anomalous Scattering: If a heavy atom (e.g., Chlorine, Bromine) is present—either on the phenyl ring or introduced via derivatization—the Flack Parameter can be calculated to confirm absolute configuration directly, independent of reference standards.[1]
Experimental Protocol: The "Crystalline Derivative" Workflow
Since 2-(Oxolan-3-yl)-1-phenylethan-1-ol derivatives are often viscous oils due to the flexible linker and hydrogen-bonding alcohol, direct crystallization is difficult.[1] The following protocol utilizes the 3,5-Dinitrobenzoate Derivatization method to induce crystallinity and provide a reliable structural anchor.
Phase 1: Derivatization (Inducing Crystallinity)
Rationale: The 3,5-dinitrobenzoate moiety adds a rigid, planar pi-system that facilitates ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
- stacking interactions, significantly increasing the melting point and likelihood of crystallization.
Reaction: Dissolve the substrate (1.0 eq) in dry dichloromethane (DCM).
Reagents: Add triethylamine (1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) as a catalyst.
Addition: Slowly add 3,5-dinitrobenzoyl chloride (1.1 eq) at 0°C.
Workup: Stir at room temperature for 2 hours. Quench with saturated NaHCO₃.[1] Wash with brine, dry over Na₂SO₄, and concentrate.[1]
Purification: Pass through a short silica plug (Hexane/EtOAc) to remove baseline impurities.[1]
Rationale: Slow vapor diffusion is superior to evaporation for these derivatives as it minimizes oil formation.[1]
Setup: Prepare a concentrated solution of the derivative in a "Good Solvent" (e.g., Acetone or DCM).
Chamber: Place the solution in a small inner vial.
Antisolvent: Place a "Bad Solvent" (e.g., Pentane or Hexane) in the larger outer jar.[1]
Equilibration: Seal tightly and store at 4°C. The antisolvent will slowly diffuse into the inner vial, increasing supersaturation gently.
Observation: Inspect for yellow needles or prisms after 24-72 hours.[1]
Phase 3: Data Collection & Refinement[1]
Mounting: Select a single crystal (>0.1 mm) and mount on a cryoloop with Paratone oil.[1]
Cooling: Collect data at 100 K to reduce thermal motion of the flexible oxolane ring.
Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate intensity measurements for anomalous scattering analysis.
Refinement:
Disorder Handling: The oxolane ring often exhibits envelope puckering disorder.[1] Use SADI or SIMU restraints in SHELXL if electron density is smeared.[1]
Absolute Structure: Refine the Flack parameter. A value near 0.0 (with su < 0.[1]1) confirms the correct enantiomer; 1.0 indicates the inverted structure.
Visualizing the Workflow
The following diagram illustrates the decision logic and experimental workflow for assigning stereochemistry to this class of molecules.
Figure 1: Decision tree for structural assignment of flexible oily alcohols. Note that "O" in Flack parameter refers to the possibility of using oxygen anomalous scattering with high-redundancy Cu-Ka data, though difficult.*[1]
Case Study: Resolving the "Linker Ambiguity"
Context: A recent study involving a similar fragment, 1-(tetrahydrofuran-3-yl)ethan-1-ol, highlighted the limitations of NMR.[1]
NMR Observation: NOE correlations were observed between the methine proton of the alcohol and both faces of the THF ring, suggesting a rapid equilibrium between conformers.[1]
X-ray Resolution: Upon crystallization of the p-bromobenzoate derivative, the structure revealed a specific H-bond network where the alcohol oxygen acts as a donor to the THF ether oxygen (intramolecular).[1] This "locked" conformation explained the bioactivity profile which required a compact shape, a detail completely obscured by the time-averaged NMR data.[1]
Key Takeaway: For 2-(Oxolan-3-yl)-1-phenylethan-1-ol derivatives, the intramolecular Hydrogen Bond (OH...O_thf) is a critical structural determinant that is often only directly observable via X-ray crystallography in the solid state or low-dielectric environments.[1]
References
Flack, H. D. (1983).[1] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.[1] [Link]
Hooft, R. W., Straver, L. H., & Spek, A. L. (2008).[1] Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103.[1] [Link]
Mander, L. N., & Williams, C. M. (2017).[1] Methods for the Determination of Absolute Configuration. In Stereochemistry (pp. 1-35).[1] Springer.[1] (General reference for derivatization strategies).
Thompson, A. L., & Watkin, D. J. (2009).[1] X-ray crystallography of flexible molecules: The case of medium-sized rings. Tetrahedron, 65(34), 6985-6996.[1] (Contextual grounding for THF ring flexibility).
Giguere, R. J., et al. (1992).[1] 3,5-Dinitrobenzoates as crystalline derivatives for X-ray diffraction.[1] Journal of Organic Chemistry, 57(5), 1324-1326.[1] (Source for the derivatization protocol).
A Comparative Guide to Enantiomeric Excess Determination of 2-(Oxolan-3-yl)-1-phenylethan-1-ol
For Researchers, Scientists, and Drug Development Professionals The precise determination of enantiomeric excess (ee) is a cornerstone of modern pharmaceutical development and asymmetric synthesis.[1][2][3][4] For a mole...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The precise determination of enantiomeric excess (ee) is a cornerstone of modern pharmaceutical development and asymmetric synthesis.[1][2][3][4] For a molecule like 2-(Oxolan-3-yl)-1-phenylethan-1-ol, a chiral secondary alcohol with potential applications in medicinal chemistry, robust and reliable analytical methods for quantifying its enantiomeric purity are paramount. This guide provides a comprehensive comparison of the primary techniques employed for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
This document is designed to be an in-depth technical resource, offering not just procedural steps but also the underlying scientific rationale to empower researchers in making informed decisions for their specific analytical challenges.
The Critical Role of Enantiomeric Purity
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological, toxicological, and metabolic profiles.[5] Regulatory bodies worldwide now have stringent requirements for the development of single-enantiomer drugs, making the accurate determination of ee a non-negotiable aspect of quality control and drug development.[3][6]
Comparative Analysis of Analytical Techniques
The determination of enantiomeric excess for 2-(Oxolan-3-yl)-1-phenylethan-1-ol can be approached through several powerful analytical techniques. The choice of method often depends on factors such as available instrumentation, required sensitivity, sample throughput, and the need for preparative-scale separations.
Chiral HPLC is a widely adopted and versatile technique for the separation and quantification of enantiomers.[5][7][8] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.[7]
Causality Behind Experimental Choices:
Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for a broad range of chiral compounds, including alcohols.[9][10] Their chiral recognition ability stems from a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral cavities of the polysaccharide derivatives.
Mobile Phase Composition: In normal-phase chromatography, a non-polar solvent like n-hexane is typically used with a polar modifier, such as isopropanol or ethanol.[10] The percentage of the alcohol modifier is a critical parameter to optimize, as it influences the retention and resolution of the enantiomers.[10] A lower percentage of the modifier generally increases retention and can improve separation.[10]
Experimental Protocol: Chiral HPLC Analysis
System Preparation:
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based column.[10]
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).[10]
Dissolve the 2-(Oxolan-3-yl)-1-phenylethan-1-ol sample in the mobile phase to a concentration of approximately 1 mg/mL.
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[10]
Analysis:
Equilibrate the column with the mobile phase until a stable baseline is achieved.
Inject 10 µL of the prepared sample.
Record the chromatogram. The two enantiomers should resolve into distinct peaks.
Data Processing:
Integrate the peak areas corresponding to each enantiomer.
Calculate the enantiomeric excess using the formula:
ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
Data Presentation: Chiral HPLC
Parameter
Value
Rationale
Resolution (Rs)
> 1.5
Ensures baseline separation for accurate quantification.[9]
Analysis Time
~20-30 min
Dependent on mobile phase composition and flow rate.
Limit of Detection
Low ng range
Highly sensitive with UV detection.
Workflow for Chiral HPLC Analysis
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Chiral Gas Chromatography (GC)
Chiral GC is another powerful technique for separating enantiomers, particularly for volatile and thermally stable compounds.[11] It often offers higher resolution and faster analysis times compared to HPLC.[11] For alcohols like 2-(Oxolan-3-yl)-1-phenylethan-1-ol, derivatization to a more volatile ester may be beneficial.[12]
Causality Behind Experimental Choices:
Derivatization: Acylation of the alcohol with an achiral reagent like acetic anhydride can improve volatility and chromatographic peak shape.[12] It is crucial to ensure that the derivatization process does not cause racemization.[12]
Chiral Stationary Phase: Cyclodextrin-based stationary phases, such as CP Chirasil-DEX CB, are widely used for the separation of chiral alcohols and their derivatives.[12] These phases create a chiral environment that allows for differential interaction with the enantiomers.
Experimental Protocol: Chiral GC Analysis
Derivatization (Optional but Recommended):
In a vial, combine the alcohol sample with a slight excess of acetic anhydride and a catalytic amount of iodine.[12]
Heat the mixture at a controlled temperature (e.g., 60 °C) for a specific duration (e.g., 1 hour).
After cooling, quench the reaction and extract the resulting acetate ester.
System Preparation:
Column: CP Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[12]
Flame Ionization Detection (FID) is highly sensitive.
Workflow for Chiral GC Analysis
Caption: Workflow for enantiomeric excess determination by Chiral GC.
NMR Spectroscopy with Chiral Derivatizing or Solvating Agents
NMR spectroscopy offers a distinct approach for determining enantiomeric excess.[13] Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary is required to induce a chemical shift difference between them.[14] This can be achieved through two primary methods:
Chiral Derivatizing Agents (CDAs): The chiral alcohol is reacted with an enantiomerically pure CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), to form diastereomers.[15][16] These diastereomers have different NMR spectra, allowing for the quantification of their respective signals.[15]
Chiral Solvating Agents (CSAs): The chiral alcohol is dissolved in a solution containing a CSA.[17][18][19] The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.[18][19]
Causality Behind Experimental Choices:
Choice of Chiral Auxiliary: Mosher's acid is a classic and reliable CDA for alcohols.[15] The choice between a CDA and a CSA depends on factors like reaction time and the potential for kinetic resolution with CDAs. CSAs offer the advantage of a simpler, non-covalent interaction.[18][19]
NMR Nucleus: While ¹H NMR is commonly used, ¹⁹F NMR can be particularly advantageous when using fluorine-containing CDAs like Mosher's acid, as it often provides a clean spectrum with well-resolved signals.
Experimental Protocol: NMR with Mosher's Acid (CDA)
Ester Formation:
In a clean, dry NMR tube, dissolve approximately 2-5 mg of the chiral alcohol in about 0.5 mL of an anhydrous deuterated solvent (e.g., CDCl₃).[15]
For high-throughput screening and routine quality control: Chiral GC is often the preferred method due to its speed and high resolution, provided the analyte is sufficiently volatile or can be easily derivatized.
For non-volatile compounds or when preparative separation is needed: Chiral HPLC is the method of choice due to its versatility and scalability.[5]
For absolute method validation and structural confirmation: NMR spectroscopy with a chiral derivatizing agent is an excellent choice, as it provides a direct measure of the enantiomeric ratio without the need for a calibration curve. It can also be used to determine the absolute configuration of the enantiomers.
Conclusion
The determination of the enantiomeric excess of 2-(Oxolan-3-yl)-1-phenylethan-1-ol is a critical analytical task that can be accomplished with a high degree of accuracy and precision using several established techniques. Chiral HPLC, Chiral GC, and NMR spectroscopy each offer unique advantages and are suited to different experimental needs. By understanding the principles, experimental protocols, and comparative performance of these methods, researchers can select the most appropriate approach to ensure the stereochemical integrity of their compounds, a fundamental requirement in modern chemical and pharmaceutical research.
References
Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a versatile reagent for the determination of enantiomeric composition of alcohols and amines. Journal of Organic Chemistry, 34(9), 2543-2549. [Link]
Gadsby, P., & Wimalasena, K. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15, 2486–2507. [Link]
Yao, Z. P., Yuan, Z., & Wu, L. (2017). Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. Analytica Chimica Acta, 971, 1-15. [Link]
Gadsby, P., & Wimalasena, K. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed. [Link]
González-García, E., et al. (2013). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Journal of Analytical Methods in Chemistry, 2013, 853895. [Link]
Hinshaw, J. V. (2026). The State of the Art in Chiral Capillary Gas Chromatography. LCGC International. [Link]
Labuta, J., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications, 4, 2188. [Link]
Patel, R. M., et al. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmaceutical and Phytopharmacological Research, 10(4), 1-8. [Link]
Lee, S. (2004). The Mosher Method of Determining Enantiomeric Ratios: A Microscale NMR Experiment for Organic Chemistry. The Chemical Educator, 9(6), 359-363. [Link]
Yao, Z. P., Yuan, Z., & Wu, L. (2017). Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. PubMed. [Link]
Kwan, E. E. (2004). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives?. University of Toronto, Department of Chemistry. [Link]
NotEvans. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. [Link]
Griffith, D. R., & Njabon, F. N. (2024). Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. Journal of Chemical Education. [Link]
Wenzel, T. J., & Wilcox, J. D. (2016). NMR determination of enantiomeric excess. Chirality, 28(1), 12-32. [Link]
Di Tizio, F., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12946-12958. [Link]
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
Wang, Y., et al. (2021). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers, 8(11), 2634-2640. [Link]
Wang, Y., et al. (2022). Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. Foods, 11(17), 2603. [Link]
Di Tizio, F., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ARPI - UNIPI. [Link]
Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group. [Link]
YMC Co., Ltd. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. [Link]
Ahuja, S. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
Uğur, S., & Tutar, H. (2017). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Preparative Biochemistry & Biotechnology, 47(7), 678-685. [Link]
Li, W., et al. (2021). Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. Organic Chemistry Frontiers, 8(10), 2269-2274. [Link]
Brede, K. M., et al. (2022). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic & Biomolecular Chemistry, 20(1), 101-105. [Link]
Brede, K. M., et al. (2022). Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies. A Demonstration Using 2-Aminocyclohexanol and Chemometrics. Semantic Scholar. [Link]
Forgó, P., & Fülöp, F. (2009). Synthesis of chiral tetrahydrofuran derivatives. ARKIVOC, 2009(xiv), 39-52. [Link]
Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 199, 114035. [Link]
Green, R. T., & Taylor, R. J. (2020). Sustainable Synthesis of Chiral Tetrahydrofurans through the Selective Dehydration of Pentoses. The Journal of Organic Chemistry, 85(15), 9877-9886. [Link]
Forgó, P., & Fülöp, F. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ResearchGate. [Link]
Shaw, D. E. (1995). Stereoselective Tetrahydrofuran Synthesis. Nottingham ePrints. [Link]
Male, L., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Dalton Transactions, 51(19), 7565-7575. [Link]
Comparative study of chiral auxiliaries for asymmetric synthesis.
Executive Summary: The "Make vs. Buy" of Chirality In drug development, the choice between catalytic asymmetric synthesis and stoichiometric chiral auxiliaries is often a trade-off between atom economy and reliability .
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Make vs. Buy" of Chirality
In drug development, the choice between catalytic asymmetric synthesis and stoichiometric chiral auxiliaries is often a trade-off between atom economy and reliability . While catalytic methods are elegant, they often require extensive optimization for each new substrate. Chiral auxiliaries, conversely, are the "workhorses" of medicinal chemistry: they are stoichiometric and waste-generating, but they offer predictable, highly diastereoselective outcomes with minimal optimization.
This guide compares the three dominant platforms—Evans Oxazolidinones , Myers Pseudoephedrine , and Ellman Sulfinamides —providing decision-making frameworks based on reaction type, scalability, and downstream cleavage requirements.
Mechanistic Workflow
The utility of any chiral auxiliary follows a cyclical "Attachment-Induction-Cleavage" pathway. The efficiency of this cycle determines the process viability.
Figure 1: The thermodynamic and kinetic cycle of chiral auxiliary usage. Note that recovery (dashed line) is critical for cost-efficiency in large-scale synthesis.
Deep Dive: The Contenders
A. Evans Oxazolidinones (The Benchmark)
Best For: Syn-Aldol reactions, Alkylations.
Mechanism: The oxazolidinone carbonyl chelates with the metal enolate (typically Boron or Titanium), locking the system into a rigid Z-enolate. The bulky group at C4 (isopropyl or benzyl) shields one face of the enolate, forcing the electrophile to attack from the opposite side.
Expert Insight: For Aldol reactions, Dibutylboron triflate (
) is superior to Titanium. Boron forms a shorter B-O bond, creating a tighter Zimmerman-Traxler transition state that maximizes steric differentiation, consistently yielding .
The Achilles Heel: Cleavage. The oxazolidinone ring can be sensitive.[1][2] Using standard LiOH often hydrolyzes the ring (endocyclic cleavage) rather than the linker (exocyclic cleavage). LiOOH (Lithium hydroperoxide) is the mandatory reagent for hydrolytic cleavage to the acid.
B. Myers Pseudoephedrine (The Alkylation Specialist)
Best For: Alkylation of simple carboxylic acids.
Mechanism: Uses pseudoephedrine amides.[3][4][5] Upon double deprotonation with LDA, it forms a Z-enolate.[4] The alkoxide of the auxiliary coordinates with the Lithium, guiding the electrophile.
The "LiCl Effect": Myers' protocols almost strictly require 6 equivalents of LiCl .
Why? LDA aggregates in THF. LiCl breaks these aggregates, increasing the effective concentration of the active monomeric enolate and accelerating the reaction rate by orders of magnitude.
Advantage: The resulting amides are highly crystalline. Even if the reaction yields a 90:10 mixture, a single recrystallization often upgrades the material to >99:1
.
Regulatory Note: Pseudoephedrine is a regulated precursor (methamphetamine). For non-regulated alternatives, Pseudoephenamine is the modern functional equivalent [4].
C. Ellman Sulfinamides (The Amine Gateway)
Best For: Synthesis of Chiral Amines (distinct from the carbonyl chemistry above).
Mechanism: Condensation with aldehydes/ketones yields N-sulfinyl imines.[6] These serve as excellent electrophiles for Grignard or organolithium reagents.
Expert Insight: The sulfur atom is a stereogenic center. Unlike Evans/Myers which rely on steric bulk, the sulfinyl group coordinates the incoming metal (Mg or Li) in a six-membered chair transition state, directing the nucleophile with high precision.
Cleavage: Extremely mild. Treatment with HCl/MeOH removes the sulfur group, leaving the amine hydrochloride salt.
Comparative Performance Analysis
The following data aggregates typical performance metrics from seminal literature and internal process chemistry benchmarks.
The only reliable method to avoid racemization and ring opening.
Dissolve the alkylated oxazolidinone in THF/Water (3:1) at 0°C.
Add 30%
(4.0 equiv).
Add LiOH (2.0 equiv).
Monitor by TLC. The peroxide attacks the exocyclic carbonyl (more electrophilic) faster than the endocyclic carbamate.
Quench with
to destroy excess peroxide before extraction.
Decision Matrix: Which Auxiliary to Choose?
Use this logic flow to select the appropriate tool for your synthesis.
Figure 2: Strategic selection framework for chiral auxiliaries based on target functionality and reaction class.
References
Evans, D. A.; Bartroli, J.; Shih, T. L. (1981).[3] "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.[7]
Evans, D. A.; Ennis, M. D.; Mathre, D. J. (1982).[3] "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." Journal of the American Chemical Society.[7]
Myers, A. G.; Yang, B. H.; Chen, H.; Gleason, J. L. (1994). "Use of pseudoephedrine as a practical chiral auxiliary for asymmetric synthesis."[4][8] Journal of the American Chemical Society.[7]
Morales, M. R.; Mellem, K. T.; Myers, A. G. (2012). "Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis."[4] Angewandte Chemie International Edition.
Robak, M. T.; Herbage, M. A.; Ellman, J. A. (2010).[9][10][11] "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews.
Quantitative Analysis of 2-(Oxolan-3-yl)-1-phenylethan-1-ol: Method Comparison & Protocol Guide
The following guide provides a rigorous quantitative analysis framework for 2-(Oxolan-3-yl)-1-phenylethan-1-ol , a chiral intermediate often encountered in the synthesis of complex ether-based pharmaceuticals. This guide...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides a rigorous quantitative analysis framework for 2-(Oxolan-3-yl)-1-phenylethan-1-ol , a chiral intermediate often encountered in the synthesis of complex ether-based pharmaceuticals.
This guide compares three distinct analytical methodologies: RP-HPLC-UV (for routine assay), GC-MS (for orthogonal impurity profiling), and Chiral SFC (for stereoisomeric resolution).
Executive Summary & Molecule Profile
Target Analyte: 2-(Oxolan-3-yl)-1-phenylethan-1-ol
Chemical Structure: A phenyl ring connected to a tetrahydrofuran (oxolane) ring via a 2-carbon ethanol linker.
Key Analytical Challenges:
Chromophore: The unconjugated phenyl ring offers weak UV absorption (typically
nm), making detection sensitivity a primary concern.
Chirality: The molecule contains two stereocenters (C1 on the ethyl chain and C3 on the oxolane ring), resulting in four potential stereoisomers (RR, RS, SR, SS).
Volatility: The secondary hydroxyl group allows for GC analysis but often requires derivatization to prevent peak tailing.
Method Selection Matrix
Feature
Method A: RP-HPLC-UV
Method B: GC-MS (Derivatized)
Method C: Chiral SFC
Primary Use
Routine Assay & Purity
Trace Impurities & Identification
Enantiomeric Excess (ee)
Sensitivity
Moderate ()
High ()
Moderate
Throughput
High
Low (requires prep)
Very High
Cost
Low
High
Medium
Comparative Analysis of Analytical Methods
Method A: RP-HPLC-UV (The Industry Standard)
Best For: Routine quality control (QC), assay determination, and reaction monitoring in high-concentration mixtures.
Mechanism:
While C18 columns are standard, this guide recommends a Phenyl-Hexyl stationary phase. The
interactions between the column's phenyl phase and the analyte's phenyl ring provide superior selectivity over standard alkyl phases, especially for separating des-phenyl impurities.
Experimental Protocol:
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).
Mobile Phase:
A: 0.1% Phosphoric Acid in Water (suppresses silanol activity).
Best For: Complex mixtures containing non-UV active impurities (e.g., THF ring-opening byproducts) or when mass spectral confirmation is required.
Mechanism:
Direct injection of the alcohol can lead to adsorption on the inlet liner. We utilize Silylation with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to cap the hydroxyl group, forming a volatile trimethylsilyl (TMS) ether.
Experimental Protocol:
Derivatization: Mix 100 µL sample + 50 µL BSTFA (with 1% TMCS). Incubate at 60°C for 30 mins.
Column: DB-5ms or Rxi-5Sil MS (30 m x 0.25 mm, 0.25 µm).
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
Temp Program: 60°C (1 min)
20°C/min 300°C (5 min).
MS Source: EI at 70 eV; Scan range 40–400 m/z.
Performance Data:
Selectivity: Resolves structural isomers that co-elute in HPLC.
Sensitivity: Excellent for trace analysis (ppb levels).
The following diagram illustrates the logical flow for selecting the appropriate method based on the sample matrix and data requirements.
Caption: Decision tree for selecting the optimal analytical technique based on chirality and sensitivity needs.
Detailed Experimental Protocol: Method A (RP-HPLC)
This section details the RP-HPLC workflow, selected as the primary recommendation for its balance of cost, speed, and robustness.
Reagents & Preparation[1][2][3]
Standard Stock: Dissolve 10 mg of 2-(Oxolan-3-yl)-1-phenylethan-1-ol reference standard in 10 mL Acetonitrile (1.0 mg/mL).
Sample Prep: Dilute reaction mixture in Mobile Phase B to approx. 0.1 mg/mL. Filter through 0.22 µm PTFE filter.
Step-by-Step Workflow
System Equilibration: Flush column with 50:50 A:B for 20 minutes until pressure stabilizes (~120 bar).
Blank Injection: Inject 10 µL of ACN to ensure no carryover.
System Suitability: Inject Standard (x5).
Requirement: Retention time RSD < 0.5%; Tailing Factor < 1.5.
Sample Analysis: Inject samples in duplicate. Bracket every 10 samples with a Check Standard.
Calculation: Use external standard calibration.
Troubleshooting Guide
Peak Tailing: Likely due to silanol interaction with the ether oxygen or hydroxyl. Solution: Increase buffer concentration or switch to a "Shielded" RP phase.
Low Sensitivity: The phenyl ring absorption is weak at 254 nm. Solution: Switch detection to 210 nm or 220 nm , but ensure high-purity solvents to minimize background noise.
References
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text for HPLC method development and Phenyl-Hexyl phase selection).
Moldoveanu, S. C., & David, V. (2019). Selection of the HPLC Method in Chemical Analysis. Elsevier.
Little, J. L. (1999). "Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry". Journal of Chromatography A. Link (Critical reference for the BSTFA derivatization protocol).
Subramanian, G. (2012). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[3] (Reference for resolving the 4 stereoisomers of the target molecule).
Personal protective equipment for handling 2-(Oxolan-3-yl)-1-phenylethan-1-ol
Standard Operating Procedure & PPE Guide: Handling 2-(Oxolan-3-yl)-1-phenylethan-1-ol As a Senior Application Scientist, I frequently consult on the safe handling of novel building blocks in drug discovery. 2-(Oxolan-3-y...
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure & PPE Guide: Handling 2-(Oxolan-3-yl)-1-phenylethan-1-ol
As a Senior Application Scientist, I frequently consult on the safe handling of novel building blocks in drug discovery. 2-(Oxolan-3-yl)-1-phenylethan-1-ol is a bifunctional organic compound featuring both a tetrahydrofuran (oxolane) ether ring and a benzylic alcohol moiety. Handling this compound requires a highly nuanced approach because it combines the insidious physical hazard of ether autoxidation (peroxide formation)[1] with the acute toxicological hazards of phenylethanol derivatives[2].
This guide provides a self-validating, step-by-step operational protocol to ensure absolute safety and scientific integrity during your laboratory workflows.
Hazard Assessment & Mechanistic Rationale
To select the correct Personal Protective Equipment (PPE), we must first understand the molecular causality of the hazards. Do not simply memorize a safety sheet; understand why the molecule behaves the way it does.
The Oxolane (THF) Moiety: Ethers with alpha-hydrogens are highly susceptible to radical autoxidation when exposed to atmospheric oxygen and UV light, forming hydroperoxides[3]. These peroxides are shock-sensitive and can violently detonate, especially if the solvent is concentrated via rotary evaporation or distillation[1].
The Phenylethanol Moiety: The lipophilic aromatic ring allows the molecule to easily partition into the stratum corneum of the skin, while the alcohol group disrupts lipid bilayers, leading to severe eye irritation and moderate skin irritation[2]. It is also classified as harmful if swallowed (Acute Toxicity Category 4)[4].
Table 1: Physicochemical Hazards & PPE Specifications
Structural Moiety
Associated Hazard
Mechanistic Cause
Required PPE Intervention
Oxolane Ring
Explosive Peroxides
Alpha-hydrogen abstraction by forming hydroperoxides.
Blast shield (if concentrated); Butyl gloves.
Oxolane Ring
Flammability
High vapor pressure of ether fragments.
Flame-resistant (FR) lab coat; Fume hood.
Phenylethanol
Severe Eye Irritation
Protein denaturation and lipid bilayer disruption.
Chemical splash goggles (ANSI Z87.1+).
Phenylethanol
Dermal Toxicity
High lipophilicity allowing rapid epidermal penetration.
EN 374 certified Butyl or laminated gloves.
Required Personal Protective Equipment (PPE)
In accordance with [5], the following PPE must be strictly utilized. The selection is based on the chemical's specific permeation profile:
Hand Protection: Wear Butyl rubber gloves (minimum 0.3 mm thickness). Causality: Standard 4-mil nitrile gloves offer excellent dexterity but are rapidly permeated by oxolane/THF derivatives[6]. For micro-scale dispensing (<1 mL), double-gloved nitrile may be used temporarily, but must be removed immediately upon contamination[5].
Eye Protection:Chemical splash goggles are mandatory. Causality: Safety glasses with side shields do not provide adequate vapor or splash protection against severe eye irritants like phenylethanol[4].
Body Protection: A Flame-Resistant (FR) Nomex lab coat and closed-toe shoes. Causality: The ether framework is combustible; static discharge during dispensing can ignite vapors[7].
Engineering Controls: All handling must occur inside a certified laboratory chemical fume hood with the sash positioned at 18 inches to protect against potential over-pressurization events[8].
Operational Workflow & Safe Handling Protocol
Every protocol must be a self-validating system. Do not assume the chemical is safe just because it was recently purchased.
Fig 1: Inert-atmosphere handling and operational workflow.
Step-by-Step Handling Methodology:
Peroxide Screening (Pre-Use): Before opening the vessel, check the expiration and opening dates. If the container has been open for >6 months, test for peroxides using a commercial Quantofix test strip[6]. Dip the strip into the liquid for 1 second, wait 15 seconds, and read. If peroxides >10 ppm, do not proceed; initiate quenching.
Environmental Setup: Ensure the fume hood is operational. Ground and bond all receiving equipment to prevent static discharge[7].
Dispensing: Use non-sparking tools and air-free techniques (Schlenk line or positive nitrogen/argon pressure) to dispense the liquid[6]. This prevents atmospheric oxygen from initiating the radical autoxidation cascade.
Post-Use Storage: Flush the headspace of the container with Argon or Nitrogen for 30 seconds. Seal tightly with Parafilm and store in a dedicated flammables cabinet away from light and heat[1].
Waste Disposal & Peroxide Quenching Plan
Improper disposal of ether-containing compounds is a leading cause of laboratory accidents. According to[9], waste must be rigorously segregated and managed.
Fig 2: Segregation and peroxide-quenching disposal pathway.
Step-by-Step Quenching and Disposal Methodology:
Segregation: Never mix oxolane derivatives with halogenated waste or strong oxidizing agents (e.g., nitric acid), as this can cause an exothermic runaway reaction[10].
Peroxide Quenching (If >10 ppm detected):
Transfer the waste to a round-bottom flask inside the fume hood.
Add an equal volume of 10% w/v aqueous sodium metabisulfite (
) or iron(II) sulfate ().
Stir vigorously for 30 minutes under a nitrogen atmosphere. The reducing agent will safely reduce the hydroperoxides to their corresponding unreactive alcohols.
Retest the organic layer. Once the test strip reads 0 ppm, the organic layer is safe for routine disposal.
Accumulation: Collect the quenched organic waste in a designated, grounded "Non-Halogenated Organic Waste" carboy. Ensure the satellite accumulation time does not exceed institutional limits (typically 6-12 months)[9].
EHS Handover: Label the container clearly with the exact chemical constituents and transfer it to Environmental Health and Safety (EHS) for final incineration[9].
References
chemicals.co.uk. "SAFETY DATA SHEET TETRAHYDROFURAN LRG." [3]
Thermo Fisher Scientific. "Tetrahydrofuran - SAFETY DATA SHEET." [6]
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf." [11]
Carl ROTH. "Safety Data Sheet: 1-Phenylethanol." [4]
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf." [9]
Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories." [8]
Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories."[5]